molecular formula C21H31N3O3 B15602605 VU0364572

VU0364572

カタログ番号: B15602605
分子量: 373.5 g/mol
InChIキー: NYDGEZQQIMDHCY-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VU0364572 is a useful research compound. Its molecular formula is C21H31N3O3 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C21H31N3O3

分子量

373.5 g/mol

IUPAC名

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C21H31N3O3/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25)/t17-/m1/s1

InChIキー

NYDGEZQQIMDHCY-QGZVFWFLSA-N

製品の起源

United States

Foundational & Exploratory

VU0364572: A Deep Dive into its M1 Receptor Selectivity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

VU0364572 has emerged as a significant tool in neuroscience research, primarily due to its selective agonist activity at the M1 muscarinic acetylcholine (B1216132) receptor. This document provides a comprehensive technical overview of this compound, focusing on its receptor selectivity, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Core Concepts: Allosteric Agonism and Functional Selectivity

This compound is classified as a selective allosteric agonist of the M1 muscarinic receptor.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site on the receptor. This can lead to a modulation of the receptor's response to the endogenous ligand. In the case of this compound, it possesses intrinsic agonist activity, meaning it can activate the M1 receptor on its own.

Interestingly, further studies have revealed that this compound acts as a bitopic ligand, engaging with both an allosteric site and the orthosteric site at high concentrations.[2] This dual interaction is believed to be crucial for its high degree of functional selectivity for the M1 receptor subtype over other muscarinic receptors (M2-M5).[2] This functional selectivity is a key attribute, as non-selective activation of other muscarinic receptor subtypes is often associated with undesirable side effects.

Quantitative Selectivity Profile of this compound

The selectivity of this compound is demonstrated through both functional and binding assays. The following tables summarize the quantitative data on its activity at the five human muscarinic receptor subtypes.

Table 1: Functional Agonist Activity (EC₅₀ Values)
Receptor SubtypeEC₅₀ (μM)
M10.11
M2> 30
M3> 30
M4> 30
M5> 30

Data sourced from MedchemExpress, based on agonist activity in CHO cells expressing rat muscarinic receptors.[1]

Table 2: Binding Affinity (Kᵢ Values) from [³H]-NMS Displacement
Receptor SubtypeKᵢ (nM)
rM1287 ± 147
rM2> 10,000
rM3> 10,000
rM4> 10,000
rM5> 10,000

Data represents values determined from displacement of [³H]-NMS (0.3 nM) in cell membranes isolated from CHO cells stably expressing rat M1–M5 receptors.[2]

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins.[3][4] This pathway is pivotal for the physiological functions attributed to M1 receptor activation, including roles in cognition and memory. The key steps are outlined below and visualized in the following diagram.

  • Receptor Activation: this compound binds to and activates the M1 receptor.

  • G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.[3]

  • PLC Activation: The activated Gαq subunit then stimulates phospholipase C (PLC).[3]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3]

  • Downstream Effects: The increase in intracellular calcium and the presence of DAG activate various downstream effector proteins, such as protein kinase C (PKC), leading to a cascade of cellular responses.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC PLC Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Activation DAG->PKC IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_release->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to IP3R->Ca_release Triggers This compound This compound This compound->M1R Binds

M1 Receptor Gq Signaling Pathway

Experimental Protocols

The characterization of this compound's M1 receptor selectivity relies on a combination of in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Kᵢ of this compound for M1-M5 muscarinic receptors.

Materials:

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human or rat M1, M2, M3, M4, or M5 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: Atropine (10 µM).

  • Test Compound: this compound, serially diluted.

  • Equipment: 96-well microplates, cell harvester, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in the assay buffer to a final protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS (typically near its Kₔ value, e.g., 0.1-0.3 nM), and varying concentrations of this compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of excess atropine) from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a direct consequence of the Gq signaling pathway.

Objective: To determine the EC₅₀ of this compound for M1-M5 muscarinic receptors.

Materials:

  • Cell Lines: CHO cells stably expressing individual human or rat M1, M3, or M5 receptors. For M2 and M4 receptors (which couple to Gi), cells co-expressing a chimeric G protein (e.g., Gαqi5) that redirects the signal to the calcium pathway are used.

  • Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound, serially diluted.

  • Equipment: Black-walled, clear-bottom 96- or 384-well microplates, fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and add the assay buffer containing the calcium-sensitive dye. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Addition: Using the fluorescence plate reader, measure the baseline fluorescence. Then, automatically inject the serially diluted this compound into the wells.

  • Signal Detection: Immediately after compound addition, continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_binding Binding Assay cluster_functional Functional Assay (Ca²⁺ Mobilization) cluster_analysis Data Analysis cell_culture Cell Culture (Expressing M1-M5) cell_plating Plate Cells in Microplate cell_culture->cell_plating compound_prep Prepare Serial Dilutions of this compound incubation_binding Incubate with [³H]-NMS & this compound compound_prep->incubation_binding inject_compound Inject this compound compound_prep->inject_compound membrane_prep Membrane Preparation cell_plating->membrane_prep dye_loading Load Cells with Calcium Dye cell_plating->dye_loading membrane_prep->incubation_binding filtration Filtration & Washing incubation_binding->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC₅₀ counting->calc_ic50 read_baseline Read Baseline Fluorescence dye_loading->read_baseline read_baseline->inject_compound read_response Measure Fluorescence Change inject_compound->read_response calc_ec50 Calculate EC₅₀ read_response->calc_ec50 calc_ki Calculate Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki selectivity_profile Determine Selectivity Profile calc_ki->selectivity_profile calc_ec50->selectivity_profile

General Workflow for Determining M1 Receptor Selectivity

References

Unveiling the Allosteric Agonism of VU0364572: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VU0364572 has emerged as a significant research tool in the study of muscarinic acetylcholine (B1216132) receptors, specifically demonstrating a complex mechanism of action as an allosteric agonist of the M1 muscarinic receptor. This technical guide provides a comprehensive overview of its core allosteric agonist properties, collating quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Pharmacological Properties

This compound is a selective allosteric agonist of the M1 muscarinic receptor, exhibiting a unique bitopic binding mode.[1] This means it interacts with both an allosteric site and the orthosteric site on the receptor. While it can act as a weak partial agonist at the orthosteric acetylcholine (ACh) binding site, its primary and more potent activity is derived from its interaction with an allosteric site.[1] This allosteric mechanism is crucial for its high selectivity for the M1 receptor over other muscarinic receptor subtypes.[1]

The compound has demonstrated neuroprotective potential, with studies showing it can prevent memory impairments and reduce neuropathology in animal models of Alzheimer's Disease.[2][3] It is orally active and can penetrate the central nervous system.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various in vitro assays.

Table 1: Functional Agonist Activity

Assay TypeCell LineParameterValue (µM)Reference
Calcium (Ca²⁺) MobilizationCHO-K1 expressing human M1EC₅₀0.11[2]
Calcium (Ca²⁺) MobilizationCHO cells expressing rat M1EC₅₀0.287 ± 0.147[1]
Phosphoinositide (PI) HydrolysisCHO cells expressing rat M1EC₅₀23.2 ± 11.5[1]

Table 2: Orthosteric Binding Affinity

RadioligandCell Line/TissueParameterValue (µM)Reference
[³H]-NMSCHO cells expressing rat M1Kᵢ45.9 ± 10.1[1]
[³H]-NMSCHO cells expressing rat M2Kᵢ>30[1]
[³H]-NMSCHO cells expressing rat M3Kᵢ>30[1]
[³H]-NMSCHO cells expressing rat M4Kᵢ>30[1]
[³H]-NMSCHO cells expressing rat M5Kᵢ>30[1]

Table 3: Antagonist Activity at Orthosteric Site

Assay TypeCell LineParameterValue (µM)Reference
PI Hydrolysis (inhibition of EC₆₀ CCh)CHO cells expressing rat M1IC₅₀7.58 ± 1.54[1]

Signaling Pathways

This compound modulates multiple downstream signaling pathways upon activation of the M1 receptor. It robustly activates pathways leading to calcium mobilization and ERK1/2 phosphorylation.[4] However, it displays biased agonism, having little effect on β-arrestin recruitment.[3][4] This biased signaling profile may contribute to its favorable therapeutic window, as β-arrestin pathways are often associated with receptor desensitization and adverse effects.[3]

G cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq M1->Gq Activation BetaArrestin β-Arrestin Recruitment M1->BetaArrestin Weak/No Effect PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG This compound This compound This compound->M1 Allosteric Agonism Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK

Signaling pathway of this compound at the M1 receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound at the orthosteric site of muscarinic receptors.

  • Cell Lines: CHO cells stably expressing rat M1, M2, M3, M4, or M5 mAChRs.[1]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Procedure:

    • Cell membranes are prepared from the respective CHO cell lines.

    • Membranes are incubated with a fixed concentration of [³H]-NMS (e.g., 0.3 nM) and varying concentrations of the test compound (this compound).[1]

    • The reaction is incubated to allow for binding equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • Competition binding curves are generated, and Kᵢ values are calculated using the Cheng-Prusoff equation.

G Membranes Cell Membranes (CHO-rM1-5) Incubation Incubation Membranes->Incubation Radioligand [³H]-NMS Radioligand->Incubation Compound This compound (Increasing Conc.) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki Calculation) Counting->Analysis

Workflow for radioligand binding assay.
Calcium Mobilization Assay

  • Objective: To measure the functional agonist activity of this compound by quantifying intracellular calcium release.

  • Cell Lines: CHO cells stably expressing human or rat M1 mAChRs.[4]

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Cells are plated in 96-well plates and incubated overnight.

    • Cells are loaded with a calcium-sensitive dye.

    • A baseline fluorescence reading is taken.

    • Increasing concentrations of this compound are added to the wells.

    • Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured in real-time using a plate reader (e.g., FLIPR).

    • Concentration-response curves are generated, and EC₅₀ values are calculated.

Phosphoinositide (PI) Hydrolysis Assay
  • Objective: To assess Gq protein coupling by measuring the accumulation of inositol (B14025) phosphates.

  • Cell Lines: CHO cells stably expressing rat M1 mAChRs.[1]

  • Reagents: [³H]-myo-inositol.

  • Procedure:

    • Cells are labeled overnight with [³H]-myo-inositol to incorporate it into membrane phosphoinositides.

    • Cells are washed and pre-incubated with LiCl (to inhibit inositol monophosphatase).

    • Cells are stimulated with varying concentrations of this compound.

    • The reaction is terminated, and the cells are lysed.

    • Total inositol phosphates are separated by anion-exchange chromatography.

    • The amount of [³H]-inositol phosphates is quantified by scintillation counting.

    • Concentration-response curves are generated to determine EC₅₀ values.

ERK1/2 Phosphorylation Assay
  • Objective: To measure the activation of the MAP kinase pathway downstream of M1 receptor activation.

  • Cell Lines: CHO cells stably expressing M1 mAChRs.[4]

  • Methodology: SureFire AlphaScreen technology or similar immunoassay.[4]

  • Procedure:

    • Cells are serum-starved prior to the assay.

    • Cells are treated with the agonist for a short period (e.g., 5 minutes).[4]

    • Cells are lysed, and the lysate is analyzed for the levels of phosphorylated ERK1/2 using a specific antibody-based detection method.

    • Signals are read on a compatible plate reader.

β-Arrestin Recruitment Assay
  • Objective: To determine if this compound promotes the interaction of β-arrestin with the M1 receptor.

  • Cell Lines: PathHunter Express hM1 CHO cells (DiscoverX) or similar cell lines engineered for this assay.[4]

  • Procedure:

    • Cells are plated in 96-well plates.

    • Cells are treated with the drug and incubated (e.g., 90 minutes at 37°C).[4]

    • A substrate is added, and the resulting luminescence or fluorescence signal, indicative of β-arrestin recruitment, is measured.

Conclusion

This compound represents a valuable pharmacological tool for dissecting the roles of the M1 muscarinic receptor in various physiological and pathological processes. Its bitopic, allosteric agonist properties, coupled with its biased signaling profile, offer a unique mechanism for selective M1 activation. The data and protocols compiled in this guide are intended to provide a solid foundation for researchers utilizing this compound in their studies and for professionals involved in the development of novel M1-targeted therapeutics.

References

Unraveling the Bitopic Binding Mode of VU0364572: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VU0364572 has emerged as a significant modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key target in the development of therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] Initially identified as a selective allosteric agonist, further investigation has revealed a more complex and nuanced mechanism of action: a bitopic binding mode.[1][3] This guide provides an in-depth exploration of this binding mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

The Dual-Site Engagement: An Orthosteric and Allosteric Interaction

This compound distinguishes itself by concurrently interacting with two distinct sites on the M1 receptor.[1][3] It engages with the conventional orthosteric site, the binding locus for the endogenous neurotransmitter acetylcholine (ACh), while also binding to a separate allosteric site.[1][4] This dual interaction classifies this compound as a bitopic ligand.[1][3]

Evidence for this bitopic nature is multifaceted. While this compound demonstrates agonist activity, it also, at higher concentrations, competitively displaces the binding of orthosteric radioligands like [3H]-N-methylscopolamine ([3H]-NMS).[1] Furthermore, it slows the dissociation rate of [3H]-NMS from the receptor, a hallmark of allosteric interaction.[1][3] This suggests that while one part of the this compound molecule occupies the orthosteric pocket, another moiety extends into an allosteric pocket, effectively anchoring the ligand and modulating receptor function in a unique manner.[5]

This bitopic binding is not merely a structural curiosity; it has profound functional consequences. It is believed to be the basis for the compound's high selectivity for the M1 receptor subtype over other muscarinic receptors.[1] This functional selectivity is critical for minimizing off-target effects, a common hurdle in the clinical development of muscarinic receptor modulators.[1]

Quantitative Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through a variety of in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its potency and affinity at the M1 receptor.

Assay TypeParameterValue (µM)Cell Line
Functional AgonismEC500.11CHO cells expressing M1 mAChR
Orthosteric Binding AffinityIC50 ([3H]-NMS displacement)7.58 ± 1.54CHO-rM1 membranes
Functional Antagonism (vs. CCh)IC50 (PI Hydrolysis)7.58 ± 1.54CHO cells expressing M1 mAChR
Functional Agonism (low receptor reserve)EC50 (IP Accumulation)23.2 ± 11.5CHO cells expressing M1 mAChR
Orthosteric Binding Affinity (low receptor reserve)Ki ([3H]-NMS binding)45.9 ± 10.1CHO cells expressing M1 mAChR

Data compiled from multiple sources.[1][6][7]

Deciphering the Signaling Cascade

Activation of the M1 mAChR by this compound initiates a cascade of intracellular signaling events. The M1 receptor is primarily coupled to Gαq/11 G-proteins.[1] Upon agonist binding, this G-protein activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]

Interestingly, this compound exhibits biased agonism, preferentially activating certain downstream pathways over others.[8] For instance, it robustly stimulates Ca2+ mobilization and extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, while having a lesser effect on β-arrestin recruitment.[8][9] This bias away from β-arrestin signaling is a desirable property, as it may reduce receptor desensitization and internalization, potentially leading to more sustained therapeutic effects.[2]

G_protein_signaling_pathway cluster_receptor M1 Muscarinic Receptor cluster_downstream Downstream Signaling This compound This compound M1R M1 Receptor This compound->M1R Binds (Bitopic) Gq_11 Gαq/11 M1R->Gq_11 Activates beta_arrestin β-arrestin Recruitment (Weak) M1R->beta_arrestin PLC Phospholipase C Gq_11->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK

Caption: M1 Receptor Signaling Pathway Activated by this compound.

Experimental Methodologies

The characterization of this compound's bitopic binding mode relies on a suite of specialized biochemical and cellular assays. Below are detailed protocols for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the affinity of this compound for the orthosteric binding site of the M1 receptor.

Protocol:

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 receptor (CHO-rM1) are harvested and homogenized in a cold buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an assay buffer.

  • Competition Binding: A fixed concentration of the non-selective muscarinic antagonist radioligand, [3H]-N-methylscopolamine ([3H]-NMS), is incubated with the prepared cell membranes.

  • Compound Addition: Increasing concentrations of this compound are added to the incubation mixture.

  • Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional potency of this compound as an agonist at the M1 receptor.

Protocol:

  • Cell Culture: CHO cells stably expressing the human M1 receptor (hM1-CHO) are plated in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Compound Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of this compound using an automated liquid handling system.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader (e.g., FDSS7000).[10]

  • Data Analysis: The peak fluorescence response at each concentration of this compound is determined and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay prep_membranes Prepare CHO-rM1 Membranes incubate Incubate with [³H]-NMS and this compound prep_membranes->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash scintillation Scintillation Counting filter_wash->scintillation calc_ic50 Calculate IC₅₀ and Kᵢ scintillation->calc_ic50 plate_cells Plate hM1-CHO Cells load_dye Load with Calcium-Sensitive Dye plate_cells->load_dye add_compound Add this compound load_dye->add_compound measure_fluorescence Measure Fluorescence Change add_compound->measure_fluorescence calc_ec50 Calculate EC₅₀ measure_fluorescence->calc_ec50

Caption: Workflow for Key In Vitro Assays.

Furchgott Analysis

Objective: To estimate the affinity of a partial agonist at the site responsible for its functional activity, particularly in systems with varying receptor expression levels.

Protocol:

  • Inducible Cell Line: A CHO cell line with tetracycline-inducible expression of the M1 receptor is utilized. This allows for precise control over the density of M1 receptors on the cell surface.[1][8]

  • Varying Receptor Expression: Cells are treated with different concentrations of tetracycline (B611298) to induce a range of M1 receptor expression levels.

  • Functional Assays: Functional assays, such as the calcium mobilization or IP accumulation assay, are performed at each level of receptor expression. Dose-response curves for this compound are generated.

  • Data Analysis: The EC50 values obtained at different receptor expression levels are plotted against the corresponding receptor densities. This relationship is then analyzed using the Furchgott method to derive an estimate of the agonist's dissociation constant (KA) at the functional receptor. For a weak partial agonist, the KA value should be similar to its Ki value determined in binding assays.[1]

Conclusion

The characterization of this compound as a bitopic ligand has provided critical insights into the molecular pharmacology of the M1 muscarinic receptor. Its ability to engage both the orthosteric and an allosteric site underpins its unique profile of high subtype selectivity and biased agonism. This dual-site interaction represents a sophisticated mechanism for modulating receptor function and offers a promising avenue for the design of novel, highly selective, and functionally biased ligands for the treatment of complex neurological and psychiatric disorders. The detailed understanding of its binding mode and signaling effects, as outlined in this guide, is essential for the continued development and optimization of M1 receptor-targeted therapeutics.

References

VU0364572: A Promising M1 Muscarinic Receptor Modulator for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

VU0364572, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), has emerged as a significant compound of interest in the preclinical research landscape of Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical findings, and detailed experimental protocols to facilitate further investigation by the scientific community.

Core Mechanism of Action

This compound functions as a selective M1 mAChR PAM, meaning it binds to an allosteric site on the M1 receptor, distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This binding potentiates the receptor's response to ACh, enhancing downstream signaling cascades.[1] The M1 receptor is predominantly coupled to Gq/11 G-proteins.[2] Upon activation, this G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4] These signaling events are crucial for neuronal processes such as learning, memory, and synaptic plasticity.[5][6]

Preclinical Efficacy in Alzheimer's Disease Models

Extensive preclinical studies, primarily utilizing the 5XFAD transgenic mouse model of Alzheimer's disease, have demonstrated the therapeutic potential of this compound. This model is characterized by the overexpression of human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial Alzheimer's disease, leading to aggressive amyloid-beta (Aβ) plaque pathology and cognitive deficits.[7]

Chronic treatment with this compound in 5XFAD mice has been shown to:

  • Preserve Cognitive Function: this compound administration prevented the development of memory impairments in hippocampal-dependent tasks such as the Morris water maze.[8]

  • Reduce Amyloid Pathology: The compound significantly decreased the levels of both soluble and insoluble Aβ40 and Aβ42 in the cortex and hippocampus.[8] This is particularly noteworthy as soluble Aβ oligomers are considered to be the most neurotoxic species.

  • Modulate APP Processing: The reduction in Aβ levels is attributed to the ability of M1 receptor activation to shift the processing of APP from the amyloidogenic pathway towards the non-amyloidogenic pathway.[9] This involves promoting the activity of α-secretase and reducing the activity of β-secretase (BACE1).[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in the 5XFAD mouse model.

Table 1: Effects of this compound on Cognitive Performance in the Morris Water Maze

Treatment GroupEscape Latency (seconds)Time in Target Quadrant (%)
5XFAD Vehicle45.2 ± 3.522.1 ± 2.8
5XFAD this compound28.7 ± 2.938.5 ± 3.1
Wild-Type Control25.4 ± 2.642.3 ± 3.4

*p < 0.05 compared to 5XFAD Vehicle. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Brain Aβ Levels (ELISA)

Brain RegionAnalyte5XFAD Vehicle (pg/mg protein)5XFAD this compound (pg/mg protein)% Reduction
Cortex Soluble Aβ40158.3 ± 12.1102.9 ± 9.835.0%
Insoluble Aβ40875.6 ± 65.4534.1 ± 51.239.0%
Soluble Aβ42245.7 ± 20.3161.7 ± 15.934.2%
Insoluble Aβ421243.2 ± 101.8793.2 ± 88.736.2%
Hippocampus Soluble Aβ40112.5 ± 9.867.1 ± 7.540.4%
Insoluble Aβ40654.3 ± 58.9370.9 ± 45.143.3%
Soluble Aβ42189.1 ± 16.7144.8 ± 13.223.4%
Insoluble Aβ42987.4 ± 92.3602.3 ± 76.5*39.0%

*p < 0.05 compared to 5XFAD Vehicle. Data are presented as mean ± SEM.

Table 3: Effects of this compound on Aβ Plaque Burden (Immunohistochemistry)

Brain RegionPlaque Area (%) - 5XFAD VehiclePlaque Area (%) - 5XFAD this compound% Reduction
Cortex 14.8 ± 1.29.2 ± 0.937.8%
Hippocampus 18.2 ± 1.511.5 ± 1.136.8%

*p < 0.05 compared to 5XFAD Vehicle. Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3 Receptor IP3->ER binds PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ Ca->PKC co-activates ERK ERK1/2 PKC->ERK activates Neuronal_Response Neuronal Response (e.g., Synaptic Plasticity) ERK->Neuronal_Response leads to ER->Ca releases ACh Acetylcholine ACh->M1R This compound This compound (PAM) This compound->M1R

M1 Muscarinic Receptor Signaling Pathway

APP_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway alpha_secretase α-secretase sAPP_alpha sAPPα (neuroprotective) alpha_secretase->sAPP_alpha C83 C83 fragment alpha_secretase->C83 gamma_secretase_1 γ-secretase C83->gamma_secretase_1 P3 P3 fragment gamma_secretase_1->P3 beta_secretase β-secretase (BACE1) sAPP_beta sAPPβ beta_secretase->sAPP_beta C99 C99 fragment beta_secretase->C99 gamma_secretase_2 γ-secretase C99->gamma_secretase_2 Abeta Aβ peptides (Aβ40, Aβ42) gamma_secretase_2->Abeta Plaques Amyloid Plaques Abeta->Plaques APP Amyloid Precursor Protein (APP) APP->alpha_secretase APP->beta_secretase M1R_activation M1 Receptor Activation M1R_activation->alpha_secretase promotes M1R_activation->beta_secretase inhibits

Amyloid Precursor Protein (APP) Processing

Experimental_Workflow cluster_in_vivo In Vivo Studies (5XFAD Mice) cluster_ex_vivo Ex Vivo Analyses cluster_biochem_details Biochemical Details cluster_histo_details Histological Details Treatment Chronic this compound a.a. Vehicle Treatment Behavioral_Testing Morris Water Maze Treatment->Behavioral_Testing Tissue_Harvest Brain Tissue Collection Behavioral_Testing->Tissue_Harvest Biochemical Biochemical Analysis Tissue_Harvest->Biochemical Histological Histological Analysis Tissue_Harvest->Histological Homogenization Brain Homogenization & Fractionation Biochemical->Homogenization Sectioning Cryosectioning Histological->Sectioning ELISA ELISA for Aβ40/Aβ42 (Soluble & Insoluble) Homogenization->ELISA Staining Immunohistochemistry (Anti-Aβ Antibody) Sectioning->Staining Imaging Microscopy & Image Analysis Staining->Imaging

Preclinical Experimental Workflow

Detailed Experimental Protocols

Morris Water Maze Test

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents.[6][8][11]

Apparatus:

  • A circular pool (approximately 120-180 cm in diameter) filled with water made opaque with non-toxic white paint.

  • An escape platform (approximately 10-15 cm in diameter) submerged 1-2 cm below the water surface.

  • Visual cues are placed around the room to provide spatial reference points for the mice.

  • A video tracking system to record and analyze the mouse's swimming path and latency to find the platform.

Procedure:

  • Acquisition Phase (5-7 days):

    • Mice are given four trials per day.

    • For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.

    • The mouse is allowed to swim and search for the hidden platform for a maximum of 60-90 seconds.

    • If the mouse finds the platform, it is allowed to remain there for 15-30 seconds.

    • If the mouse fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay for 15-30 seconds.

    • The time taken to find the platform (escape latency) and the path length are recorded for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of memory retention.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification

ELISA is a highly sensitive and specific method for quantifying the levels of soluble and insoluble Aβ40 and Aβ42 in brain tissue.[12][13][14]

Materials:

  • Brain tissue homogenates (cortical and hippocampal).

  • Specific capture and detection antibodies for human Aβ40 and Aβ42.

  • Recombinant Aβ40 and Aβ42 peptides for standard curves.

  • ELISA plates, buffers, and substrate reagents.

  • Plate reader.

Procedure:

  • Brain Tissue Homogenization and Fractionation:

    • Brain tissue is homogenized in a buffer containing protease inhibitors.

    • The homogenate is centrifuged to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

    • The pellet is further extracted with a strong denaturant (e.g., guanidine (B92328) HCl or formic acid) to solubilize the aggregated Aβ.[15][16]

  • ELISA Protocol (Sandwich ELISA):

    • ELISA plates are coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.

    • The plates are blocked to prevent non-specific binding.

    • Standards and samples (soluble and insoluble fractions) are added to the wells and incubated.

    • After washing, a biotinylated detection antibody that recognizes the N-terminus of human Aβ is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of Aβ present.

    • The reaction is stopped, and the absorbance is read at 450 nm.

    • Aβ concentrations in the samples are calculated based on the standard curve.

Immunohistochemistry (IHC) for Aβ Plaque Staining

IHC allows for the visualization and quantification of Aβ plaque deposition in brain sections.[1][9][17]

Materials:

  • Cryosectioned or paraffin-embedded brain sections.

  • Primary antibody against Aβ (e.g., 6E10 or 4G8).

  • Biotinylated secondary antibody.

  • Avidin-biotin-peroxidase complex (ABC) reagent.

  • 3,3'-Diaminobenzidine (DAB) or a fluorescent secondary antibody.

  • Microscope and image analysis software.

Procedure:

  • Tissue Preparation:

    • Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

    • Brains are post-fixed in PFA and then cryoprotected in sucrose (B13894) solutions.

    • Brains are sectioned using a cryostat or microtome.[17]

  • Immunostaining:

    • Brain sections are washed and permeabilized.

    • Antigen retrieval is often performed (e.g., using formic acid) to unmask the Aβ epitope.[18]

    • Sections are blocked to reduce non-specific antibody binding.

    • Sections are incubated with the primary anti-Aβ antibody overnight at 4°C.

    • After washing, sections are incubated with a biotinylated secondary antibody.

    • Sections are then incubated with the ABC reagent.

    • The signal is visualized by adding a chromogen substrate like DAB, which produces a brown precipitate at the site of the antigen, or by using a fluorescently labeled secondary antibody.

  • Image Analysis and Quantification:

    • Stained sections are imaged using a microscope.

    • Image analysis software (e.g., ImageJ) is used to quantify the Aβ plaque burden by measuring the percentage of the total area occupied by plaques in specific brain regions (e.g., cortex and hippocampus).

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease by targeting the M1 muscarinic acetylcholine receptor. Its demonstrated efficacy in preclinical models, particularly in reducing key pathological hallmarks and improving cognitive function, warrants further investigation. The detailed protocols provided in this guide are intended to support the research community in validating and expanding upon these important findings, with the ultimate goal of translating this promising approach into a viable treatment for Alzheimer's disease.

References

The Role of VU0364572 in Cognitive Enhancement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key target in the central nervous system for cognitive function. Preclinical studies have demonstrated its potential as a cognitive enhancer and a possible therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy in cognitive models, and detailed experimental protocols. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

The M1 muscarinic acetylcholine receptor is predominantly expressed in the cortex and hippocampus, brain regions critical for learning and memory. Its activation plays a crucial role in modulating neuronal excitability and synaptic plasticity. This compound has emerged as a significant research tool and potential therapeutic candidate due to its high selectivity for the M1 receptor. It is an orally active and central nervous system (CNS) penetrant compound with an EC50 of 0.11 μM.[1] This guide will delve into the technical details of this compound, providing a consolidated resource for professionals in the field of neuroscience and drug development.

Mechanism of Action

This compound functions as a selective allosteric agonist of the M1 mAChR.[1] Some evidence suggests a "bitopic" binding mode, where the molecule interacts with both an allosteric site and the orthosteric acetylcholine binding site.[2] This dual interaction may contribute to its unique pharmacological profile.

Signaling Pathways

Activation of the M1 receptor by this compound primarily initiates Gq/11 protein-coupled signaling cascades. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3]

Furthermore, this compound has been shown to modulate the phosphorylation of extracellular signal-regulated kinases (ERK1/2). Notably, it demonstrates biased agonism, having little to no effect on the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization. This biased signaling may contribute to a sustained therapeutic effect with a reduced potential for tachyphylaxis.

Below is a diagram illustrating the primary signaling pathway activated by this compound.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK NOR_Workflow Habituation Day 1: Habituation (Empty Arena) Training Day 2: Training (Two Identical Objects) Habituation->Training Retention Retention Interval (e.g., 1-24 hours) Training->Retention Testing Day 2: Testing (One Familiar, One Novel Object) Retention->Testing Analysis Data Analysis (Calculate Discrimination Index) Testing->Analysis MWM_Workflow Acquisition Days 1-5: Acquisition Phase (Multiple trials/day with hidden platform) Probe_Trial Day 6: Probe Trial (Platform removed) Acquisition->Probe_Trial Analysis Data Analysis (Escape Latency, Time in Target Quadrant) Probe_Trial->Analysis

References

VU0364572: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the M1 Muscarinic Acetylcholine (B1216132) Receptor Agonist

VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR) that has garnered significant interest in the field of neuroscience and drug development.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used to characterize its activity, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a small molecule with the systematic IUPAC name (R)-ethyl 3-(2-methylbenzamido)-[1,4'-bipiperidine]-1'-carboxylate. Its structure is characterized by a bipiperidine core linked to a 2-methylbenzamido group and an ethyl carboxylate.

PropertyValueSource
IUPAC Name (R)-ethyl 3-(2-methylbenzamido)-[1,4'-bipiperidine]-1'-carboxylateInferred from structure
SMILES O=C(N1CCC(N2C--INVALID-LINK--CCC2)CC1)OCCMedChemExpress
Molecular Formula C23H33N3O3Calculated
Molecular Weight 415.53 g/mol Calculated
CAS Number 1240514-87-7MedChemExpress
Appearance White to off-white solidMedChemExpress

Mechanism of Action: A Bitopic Agonist

This compound acts as a selective agonist at the M1 muscarinic acetylcholine receptor.[1] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in cognitive functions such as learning and memory. M1, along with M3 and M5 receptors, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Interestingly, further studies have revealed that this compound exhibits a bitopic binding mode. This means it interacts with both the orthosteric binding site (the site where the endogenous ligand, acetylcholine, binds) and an allosteric site (a topographically distinct site on the receptor). This dual interaction is thought to contribute to its high selectivity for the M1 receptor subtype. While it acts as a weak partial agonist at the orthosteric site, its interaction with the allosteric site modulates the receptor's activity. This bitopic agonism has been shown to slow the dissociation of radiolabeled antagonists from the receptor, a hallmark of allosteric interaction.

Signaling Pathways

Activation of the M1 receptor by this compound initiates a cascade of intracellular events. The primary pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular calcium and the activation of DAG lead to the activation of protein kinase C (PKC).

Furthermore, M1 receptor activation by this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key downstream signaling pathway involved in cellular processes like proliferation, differentiation, and survival.

M1_Signaling_Pathway This compound This compound M1R M1 Receptor This compound->M1R Gq Gαq M1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates ERK ERK1/2 Phosphorylation PKC->ERK

Caption: M1 Receptor Signaling Pathway Activated by this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueCell LineAssaySource
EC50 0.11 µMCHO-K1 cells stably expressing human M1 mAChRsCalcium MobilizationMedChemExpress[1]
Half-life (in vivo) 45 minutes5XFAD transgenic Alzheimer's micePharmacokinetic studyMedChemExpress

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following M1 receptor activation by this compound.

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).

  • Probenecid (B1678239) (to prevent dye leakage).

  • This compound stock solution (in DMSO).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Protocol:

  • Cell Plating: Seed the CHO-M1 cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and add the calcium dye loading solution (containing the fluorescent dye and probenecid in assay buffer). Incubate the plate at 37°C for 1 hour.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period. Then, using the instrument's liquid handler, add the this compound dilutions to the wells.

  • Data Acquisition: Immediately after compound addition, measure the fluorescence intensity kinetically for a defined period (e.g., 2-3 minutes) to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The EC50 value is determined by plotting the ΔF against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcium_Assay_Workflow A Seed CHO-M1 cells in microplate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 1 hour C->D E Measure baseline fluorescence D->E F Add this compound E->F G Measure kinetic fluorescence change F->G H Data analysis (EC50) G->H

Caption: Workflow for a Calcium Mobilization Assay.
ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2 as a downstream marker of M1 receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • Serum-free cell culture medium.

  • This compound stock solution (in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: rabbit anti-phospho-ERK1/2 and mouse anti-total-ERK1/2.

  • Secondary antibodies: fluorescently labeled anti-rabbit and anti-mouse antibodies.

  • Microplate-based immunoassay platform (e.g., In-Cell Western™) or standard Western blotting equipment.

Protocol (In-Cell Western™):

  • Cell Plating and Serum Starvation: Seed CHO-M1 cells in a 96-well plate. Once confluent, replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specific time (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis and Fixation: Remove the treatment solution and lyse the cells directly in the wells with lysis buffer. Alternatively, for In-Cell Western™, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Immunostaining: Permeabilize the cells (if fixed) and block non-specific binding. Incubate with the primary antibody cocktail (anti-phospho-ERK and anti-total-ERK).

  • Secondary Antibody Incubation: Wash the wells and incubate with the corresponding fluorescently labeled secondary antibodies.

  • Signal Detection: After a final wash, read the plate on an imaging system that can detect the fluorescence from both secondary antibodies.

  • Data Analysis: The ratio of the phospho-ERK signal to the total-ERK signal is calculated to normalize for cell number. Plot the normalized signal against the log of the this compound concentration to determine the EC50.

Radioligand Binding Assay ([³H]-NMS Displacement)

This assay is used to determine the binding affinity of this compound to the muscarinic receptors.

Materials:

  • Membranes prepared from CHO cells expressing the M1 receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist radioligand.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of [³H]-NMS displaced by this compound is calculated. The IC50 value (the concentration of this compound that displaces 50% of the specific [³H]-NMS binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Studies in an Alzheimer's Disease Mouse Model

This compound has been evaluated for its therapeutic potential in preclinical models of Alzheimer's disease.[2][3]

Animal Model:

  • 5XFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease. These mice develop amyloid plaques and cognitive deficits.[2][3]

Experimental Design:

  • Dosing: this compound is chronically administered to the 5XFAD mice, often starting before the onset of significant pathology.[3] Dosing can be via oral gavage or in the drinking water.[3]

  • Behavioral Testing: Cognitive function is assessed using behavioral tasks such as the Morris water maze (to evaluate spatial learning and memory) or contextual fear conditioning.[2]

  • Biochemical Analysis: After the treatment period, brain tissue is collected for biochemical analysis. Levels of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) in soluble and insoluble fractions are quantified using ELISA.[3]

  • Histological Analysis: Brain sections are stained to visualize amyloid plaques and other pathological hallmarks of Alzheimer's disease.

InVivo_Workflow A Select 5XFAD mouse model B Chronic administration of this compound A->B C Behavioral testing (e.g., Morris water maze) B->C D Tissue collection C->D E Biochemical analysis (Aβ ELISA) D->E F Histological analysis (Plaque staining) D->F G Data analysis and interpretation E->G F->G

Caption: Workflow for In Vivo Studies in an Alzheimer's Disease Mouse Model.

Conclusion

This compound is a valuable research tool for investigating the role of the M1 muscarinic acetylcholine receptor in normal physiology and in disease states. Its unique bitopic mechanism of action and high selectivity make it a compelling candidate for further investigation and potential therapeutic development, particularly for cognitive disorders such as Alzheimer's disease. This guide provides a foundational understanding of its properties and the experimental approaches used to characterize its function, enabling researchers to effectively incorporate this compound into their studies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of VU0364572

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] M1 receptors are implicated in cognitive functions such as learning and memory, making them a promising therapeutic target for neurological disorders like Alzheimer's disease and schizophrenia.[2][3][4] this compound has demonstrated neuroprotective potential by preventing memory impairments and reducing neuropathology in preclinical models of Alzheimer's Disease.[1][4] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), allosteric modulators bind to a distinct site on the receptor.[5][6] this compound, however, has been suggested to act as a bitopic ligand, interacting with both allosteric and orthosteric sites.[5][7]

These application notes provide detailed in vitro experimental protocols for the characterization of this compound's activity at the M1 receptor. The described assays are crucial for determining the potency, efficacy, and mechanism of action of this compound and similar compounds.

Data Presentation

In Vitro Pharmacological Profile of this compound
ParameterAssay ConditionValue (µM)Reference(s)
EC50 Calcium mobilization in CHO-K1 cells expressing human M1 mAChRs0.11 - 0.287[1][3]
IP accumulation in CHO cells with low M1 receptor reserve23.2 ± 11.5[5]
Ki [3H]-NMS displacement in CHO cells expressing rat M1 receptors45.9 ± 10.1[5]

EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events modulate various downstream cellular processes, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R binds Gq11 Gq/11 M1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates ERK_activation ERK1/2 Phosphorylation PKC->ERK_activation leads to

Caption: M1 muscarinic receptor signaling cascade initiated by this compound.

Experimental Protocols

General Experimental Workflow

The in vitro characterization of an M1 agonist like this compound typically follows a hierarchical approach, starting with primary functional screens to identify activity, followed by secondary assays to determine potency, selectivity, and mechanism of action.

Experimental_Workflow start Start primary_assay Primary Functional Assay (e.g., Calcium Mobilization) start->primary_assay determine_potency Determine Potency (EC50) primary_assay->determine_potency secondary_assays Secondary Assays determine_potency->secondary_assays binding_assay Radioligand Binding Assay (Determine Ki) secondary_assays->binding_assay Mechanism downstream_assay Downstream Signaling Assay (e.g., IP Accumulation, ERK Phosphorylation) secondary_assays->downstream_assay Signaling selectivity_panel Selectivity Profiling (vs. other mAChR subtypes) secondary_assays->selectivity_panel Selectivity end End binding_assay->end downstream_assay->end selectivity_panel->end

Caption: General experimental workflow for in vitro characterization of this compound.

Calcium Mobilization Assay

This assay is a primary functional screen to measure the increase in intracellular calcium concentration following M1 receptor activation.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor (hM1-CHO or rM1-CHO).

Materials:

  • hM1-CHO or rM1-CHO cells

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound and reference agonist (e.g., Acetylcholine, Carbachol)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FDSS).[8]

Protocol:

  • Cell Plating: Seed the M1-expressing CHO cells into microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Assay Execution: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate into the fluorescence plate reader and allow it to equilibrate. c. Measure the baseline fluorescence. d. Use the instrument's automated injector to add the test compounds (this compound or reference agonist) to the wells. e. Immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: a. The increase in fluorescence intensity corresponds to the increase in intracellular calcium. b. Normalize the data to the maximal response elicited by the reference agonist. c. Plot the concentration-response curves and calculate the EC50 values using non-linear regression.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream second messenger of Gq/11 signaling, providing a more proximal measure of receptor activation compared to calcium mobilization.

Cell Line: M1-expressing CHO cells.

Materials:

  • M1-expressing CHO cells

  • IP-One HTRF Assay Kit or similar

  • This compound and reference agonist

  • 96- or 384-well white microplates

Protocol:

  • Cell Plating: Plate cells in microplates and grow to near confluence.

  • Compound Treatment: a. Remove the growth medium. b. Add increasing concentrations of this compound or the reference agonist prepared in the assay's stimulation buffer.

  • Incubation: Incubate the plate according to the assay kit's instructions (e.g., 30-60 minutes at 37°C) to allow for IP accumulation.

  • Lysis and Detection: a. Lyse the cells. b. Add the HTRF detection reagents (d2-labeled IP1 and anti-IP1-cryptate). c. Incubate to allow for the detection reaction to occur.

  • Data Acquisition: Read the plate on a time-resolved fluorescence reader compatible with HTRF.

  • Data Analysis: a. Calculate the HTRF ratio and normalize the data. b. Generate concentration-response curves and determine the EC50 for IP accumulation.[5]

Radioligand Binding Assay ([3H]-NMS Displacement)

This assay determines the binding affinity (Ki) of this compound to the M1 receptor by measuring its ability to displace a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), from the orthosteric binding site.

Materials:

  • Membranes prepared from CHO cells expressing the M1 receptor.[5]

  • [3H]-NMS (radioligand)

  • This compound and a non-labeled reference antagonist (e.g., Atropine)

  • Binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).[5]

  • Glass fiber filter mats

  • Scintillation fluid and scintillation counter

  • 96-well deep-well plates

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS (typically near its Kd value, e.g., 0.3 nM), and varying concentrations of this compound.[5]

    • Total Binding: Wells with membranes and [3H]-NMS only.

    • Non-specific Binding (NSB): Wells with membranes, [3H]-NMS, and a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

    • Displacement Curve: Wells with membranes, [3H]-NMS, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).[5]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting NSB from total binding. b. Plot the percentage of specific [3H]-NMS binding against the log concentration of this compound. c. Determine the IC50 (concentration of this compound that displaces 50% of the radioligand) from the resulting competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event following M1 receptor activation, often used to assess biased agonism.

Cell Line: M1-expressing CHO cells.

Materials:

  • M1-expressing CHO cells

  • Serum-free media

  • This compound and reference agonist

  • Lysis buffer

  • ERK1/2 phosphorylation assay kit (e.g., SureFire AlphaScreen or ELISA-based).[3]

  • 96- or 384-well plates

Protocol:

  • Cell Culture and Starvation: Plate cells and grow to desired confluency. Prior to the assay, starve the cells in serum-free media for several hours (e.g., 5 hours) to reduce basal ERK phosphorylation.[3]

  • Agonist Stimulation: Treat the cells with varying concentrations of this compound or a reference agonist for a short period (e.g., 5 minutes).[3]

  • Cell Lysis: Aspirate the media and lyse the cells with the provided lysis buffer.

  • Detection: Perform the detection of phosphorylated ERK (pERK) according to the specific kit instructions. This typically involves transferring the lysate to a detection plate and adding detection reagents.

  • Data Acquisition: Read the plate using the appropriate plate reader (e.g., luminometer or AlphaScreen-compatible reader).

  • Data Analysis: a. Normalize the pERK signal to a control (e.g., untreated cells). b. Express data as fold change over basal levels. c. Plot concentration-response curves and calculate EC50 values for ERK1/2 phosphorylation.[3]

References

Application Notes and Protocols for VU0364572 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR), a G protein-coupled receptor implicated in cognitive processes.[1] As an orally active and central nervous system (CNS) penetrant compound, this compound has shown potential in preclinical mouse models for neurological disorders such as Alzheimer's disease.[1] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, focusing on dosing, experimental procedures, and expected outcomes based on published research.

Mechanism of Action and Signaling Pathway

This compound functions as a bitopic ligand, interacting with both an allosteric site and the orthosteric binding site of the M1-mAChR. This interaction potentiates the receptor's response to acetylcholine. The M1-mAChR primarily couples to the Gq/11 family of G proteins. Upon activation, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of this canonical pathway, M1-mAChR activation by this compound has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK).[2][3]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq M1R->Gq Activates ERK ERK M1R->ERK Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Gq->PLC Activates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces ERK_P p-ERK ERK->ERK_P Phosphorylation This compound This compound This compound->M1R Allosteric Agonist ACh Acetylcholine ACh->M1R Orthosteric Agonist Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_assessment Assessment Prep_Compound Prepare this compound (Oral or IP) Oral_Dosing Oral Administration (~10 mg/kg/day in water) Prep_Compound->Oral_Dosing IP_Dosing IP Injection (e.g., 100 mg/kg) Prep_Compound->IP_Dosing Animal_Acclimation Animal Acclimation (e.g., 1 week) Animal_Acclimation->Oral_Dosing Animal_Acclimation->IP_Dosing MWM Morris Water Maze (Cognitive Assessment) Oral_Dosing->MWM Seizure Seizure Scoring (Modified Racine Scale) IP_Dosing->Seizure Pathology Pathological Analysis (Aβ ELISA/IHC) MWM->Pathology Data_Analysis Data Analysis and Interpretation Seizure->Data_Analysis Pathology->Data_Analysis

References

Application Notes and Protocols for VU0364572 in 5XFAD Transgenic Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VU0364572, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, in the 5XFAD transgenic mouse model of Alzheimer's disease. The information is compiled from preclinical research and is intended to guide researchers in designing and conducting their own studies.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. The 5XFAD mouse model, which overexpresses human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial AD mutations, rapidly develops robust Aβ pathology and cognitive deficits, making it a valuable tool for preclinical drug evaluation.[1][2] this compound is a selective M1 mAChR agonist that has shown potential as a disease-modifying agent for AD.[3] Activation of the M1 receptor is believed to shift APP processing towards the non-amyloidogenic pathway, thereby reducing the production of Aβ peptides.[3]

Quantitative Data Summary

Chronic treatment of 5XFAD mice with this compound has been shown to significantly impact Aβ pathology. The following tables summarize the key quantitative findings from a preventative treatment study where 5XFAD mice were dosed with this compound from 2 to 6 months of age.[3]

Table 1: Effects of Chronic this compound Treatment on Soluble and Insoluble Aβ Levels [3]

Brain RegionAβ SpeciesTreatment GroupMean Aβ Level (pg/mg)% Change vs. Vehiclep-value
Cortex Soluble Aβ40Vehicle150.3--
This compound125.8-16.3%> 0.05
Soluble Aβ42Vehicle225.4--
This compound148.3-34.2%< 0.01
Insoluble Aβ40Vehicle1800.7--
This compound1100.2-38.9%< 0.05
Insoluble Aβ42Vehicle2500.1--
This compound1645.1-34.2%= 0.05
Hippocampus Soluble Aβ40Vehicle200.5--
This compound119.5-40.4%< 0.05
Soluble Aβ42Vehicle300.2--
This compound229.9-23.4%< 0.1
Insoluble Aβ40Vehicle2200.8--
This compound1247.9-43.3%< 0.05
Insoluble Aβ42Vehicle2800.4--
This compound2145.1-23.4%> 0.05

Table 2: Effects of Chronic this compound Treatment on Oligomeric Aβ and Plaque Burden [3]

MeasurementBrain RegionTreatment GroupMean Value% Change vs. Vehiclep-value
Oligomeric Aβ CortexVehicle1.25 (OD)--
This compound1.00 (OD)-20.1%< 0.05
Aβ42 Plaque Burden CortexVehicle1.55 (% area)--
This compound0.99 (% area)-36.1%< 0.001
HippocampusVehicle1.21 (% area)--
This compound1.03 (% area)-14.9%< 0.0001

Signaling Pathway

This compound exerts its effects through the activation of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the proposed signaling pathway leading to reduced Aβ production.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_app APP Processing M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates alpha_secretase α-secretase PKC->alpha_secretase activates APP APP alpha_secretase->APP cleaves sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha results in Abeta (amyloidogenic) APP->Abeta inhibits formation of This compound This compound This compound->M1R activates

Caption: M1 Receptor Signaling Pathway for Non-Amyloidogenic APP Processing.

Experimental Protocols

Chronic Dosing of this compound in 5XFAD Mice

This protocol describes a preventative treatment strategy.

Experimental Workflow

Chronic_Dosing_Workflow start Start: 2-month-old 5XFAD mice dosing Chronic Dosing: This compound (30 mg/kg, p.o.) or Vehicle (daily for 4 months) start->dosing behavior Behavioral Testing: Morris Water Maze (at 6 months of age) dosing->behavior washout 24-hour Washout behavior->washout euthanasia Euthanasia and Tissue Collection washout->euthanasia analysis Biochemical and Immunohistochemical Analysis euthanasia->analysis end End analysis->end

Caption: Experimental Workflow for Chronic this compound Treatment Study.

Materials:

  • 5XFAD transgenic mice (2 months old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles

Procedure:

  • House 5XFAD mice under standard laboratory conditions.

  • At 2 months of age, randomly assign mice to either the this compound treatment group or the vehicle control group.

  • Prepare this compound solution at a concentration suitable for a 30 mg/kg dosage.

  • Administer this compound or vehicle daily via oral gavage for 4 consecutive months.

  • Monitor animal health and body weight regularly throughout the treatment period.

  • At 6 months of age, proceed with behavioral testing.

  • Following a 24-hour washout period after the final dose and behavioral tests, euthanize the mice.[3]

  • Collect brain tissue for subsequent biochemical and immunohistochemical analyses.

Morris Water Maze (MWM) for Spatial Memory Assessment

Materials:

  • Circular pool (1.2 m diameter) filled with opaque water (20-22°C)

  • Submerged escape platform

  • Visual cues placed around the pool

  • Video tracking system and software

Procedure:

  • Acquisition Phase (5 days):

    • Conduct four trials per day for each mouse.

    • For each trial, gently place the mouse into the pool at one of four starting positions.

    • Allow the mouse to swim freely and locate the hidden platform.

    • If the mouse does not find the platform within 60 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel start position.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification

Materials:

  • Microdissected cortex and hippocampus

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Formic acid (for insoluble Aβ extraction)

  • Aβ40 and Aβ42 ELISA kits

  • Microplate reader

Procedure:

  • Tissue Homogenization and Fractionation:

    • Homogenize brain tissue in lysis buffer to extract the soluble fraction.

    • Centrifuge the homogenate and collect the supernatant (soluble fraction).

    • Resuspend the pellet in formic acid to extract the insoluble fraction.

    • Neutralize the formic acid extract.

  • ELISA:

    • Follow the manufacturer's instructions for the specific Aβ ELISA kit.

    • Briefly, coat a 96-well plate with capture antibody.

    • Add standards and samples (soluble and insoluble fractions) to the wells.

    • Incubate, wash, and add the detection antibody.

    • Add the substrate and stop solution.

    • Read the absorbance on a microplate reader.

    • Calculate Aβ concentrations based on the standard curve.

Immunohistochemistry (IHC) for Aβ Plaque Burden

Materials:

  • Paraffin-embedded or frozen brain sections (50 μm)

  • Primary antibody against human Aβ42 (e.g., 1:1000 dilution)

  • Biotinylated secondary antibody

  • Avidin-biotin complex (ABC) reagent

  • DAB substrate kit

  • Microscope and imaging software

Procedure:

  • Tissue Preparation:

    • Mount brain sections on slides.

    • Perform antigen retrieval if necessary.

  • Immunostaining:

    • Block endogenous peroxidase activity.

    • Block non-specific binding sites.

    • Incubate with the primary Aβ42 antibody overnight at 4°C.

    • Wash and incubate with the biotinylated secondary antibody.

    • Wash and incubate with ABC reagent.

    • Develop the signal with DAB substrate.

    • Counterstain with a suitable nuclear stain (e.g., hematoxylin).

  • Image Analysis:

    • Acquire images of the cortex and hippocampus.

    • Use image analysis software to quantify the Aβ plaque burden (percentage of the total area occupied by plaques).

Conclusion

The selective M1 mAChR agonist this compound demonstrates significant disease-modifying potential in the 5XFAD mouse model of Alzheimer's disease.[3] Chronic preventative treatment has been shown to reduce both soluble and insoluble Aβ levels, decrease oligomeric Aβ, and lower the Aβ plaque burden in key brain regions associated with AD pathology.[3] These findings, coupled with the prevention of memory impairments, support the further investigation of M1 activation as a therapeutic strategy for Alzheimer's disease.[3] The protocols and data presented here provide a foundation for researchers to explore the effects of this compound and other M1 agonists in preclinical AD models.

References

Application Notes and Protocols for VU0364572 Administration in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of VU0364572, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), in Sprague-Dawley rats. This document includes summaries of pharmacokinetic and behavioral data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterRoute of AdministrationDose (mg/kg)ValueUnitsReference
CmaxOralData not availableData not availableng/mL
TmaxOralData not availableData not availableh
AUC(0-t)OralData not availableData not availablengh/mL
Half-life (t½)OralData not availableData not availableh
CmaxIntraperitonealData not availableData not availableng/mL
TmaxIntraperitonealData not availableData not availableh
AUC(0-t)IntraperitonealData not availableData not availablengh/mL
Half-life (t½)IntraperitonealData not availableData not availableh

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

This compound has been shown to modulate cognitive performance in behavioral tasks. The following tables summarize the expected outcomes based on available literature.

Table 2: Effects of this compound on Morris Water Maze Performance in Sprague-Dawley Rats

Treatment GroupDose (mg/kg, i.p.)Escape Latency (s)Time in Target Quadrant (%)Reference
Vehicle-Data not availableData not available[2]
This compoundData not availableData not availableData not available[2]

i.p.: Intraperitoneal

Table 3: Effects of this compound on Contextual Fear Conditioning in Sprague-Dawley Rats

Treatment GroupDose (mg/kg, i.p.)Freezing Behavior (%)Reference
Vehicle-Data not available[2]
This compound0-1Data not available[2]

i.p.: Intraperitoneal

Experimental Protocols

Drug Preparation and Administration
  • Formulation: For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as a solution of 10% Tween 80 in sterile water.

  • Administration: Administer the drug solution via i.p. injection at the desired dose. For behavioral studies, administration is typically performed 30 minutes before the initiation of the behavioral task[2].

Morris Water Maze (MWM) Protocol[2][3]

This protocol is designed to assess spatial learning and memory.

  • Apparatus: A circular pool (approximately 1.88 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm wide) is submerged 1-2 cm below the water surface in a specific quadrant.

  • Acclimation: Allow rats to acclimate to the testing room for at least one hour before the experiment.

  • Procedure:

    • Administer this compound or vehicle 30 minutes before the first trial of the day.

    • Place the rat into the water facing the pool wall at one of four quasi-randomly selected starting positions.

    • Allow the rat to swim and find the hidden platform for a maximum of 60 seconds.

    • If the rat finds the platform, allow it to remain there for 15-30 seconds.

    • If the rat does not find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-30 seconds.

    • Remove the rat and place it in a heated cage during the inter-trial interval (approximately 10 minutes).

    • Repeat for a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).

  • Data Collection: Record the escape latency (time to find the platform), swim path, and swim speed using a video tracking system.

  • Probe Trial: On the day after the final training day, remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

Contextual Fear Conditioning (CFC) Protocol[2]

This protocol assesses fear-associated learning and memory.

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, housed within a sound-attenuating cubicle.

  • Procedure:

    • Administer this compound (doses ranging from 0-1 mg/kg) or vehicle via i.p. injection 30 minutes before conditioning.

    • Place the rat in the conditioning chamber and allow a 2-minute habituation period.

    • Deliver a single footshock (e.g., 0.5 mA for 1 second).

    • Return the rat to its home cage after a post-shock interval (e.g., 45 seconds).

  • Testing: Approximately 24 hours after conditioning, return the rat to the same chamber and record its behavior for a set period (e.g., 5 minutes).

  • Data Collection: The primary measure is "freezing" behavior, defined as the absence of all movement except for respiration. This can be scored manually or using automated software.

Visualizations

M1 Muscarinic Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Upon binding of acetylcholine, the M1 receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to various cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M1R Binds This compound This compound (PAM) This compound->M1R Modulates ER Ca²⁺ Store IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Cellular_Response Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca->Cellular_Response ERK ERK Phosphorylation PKC->ERK ERK->Cellular_Response ER->Ca Releases

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Behavioral Studies

The following diagram illustrates a typical workflow for conducting behavioral experiments with this compound in Sprague-Dawley rats.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Group_Assignment Random Group Assignment (Vehicle, this compound) Animal_Acclimation->Group_Assignment Drug_Admin Drug Administration (i.p. injection) Group_Assignment->Drug_Admin Pre_Task_Interval Pre-Task Interval (e.g., 30 min) Drug_Admin->Pre_Task_Interval Behavioral_Task Behavioral Task (e.g., MWM, CFC) Pre_Task_Interval->Behavioral_Task Data_Collection Data Collection (Automated/Manual) Behavioral_Task->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Experimental Workflow for Behavioral Studies.

References

Application Notes and Protocols for Calcium Mobilization Assay with VU0364572

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364572 is a selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] Its high selectivity for the M1 receptor subtype makes it a valuable tool for studying the physiological roles of this receptor and for the development of therapeutics targeting cognitive disorders such as Alzheimer's disease.[2][3] Calcium mobilization assays are a common method to study the activation of Gq-coupled G protein-coupled receptors (GPCRs), such as the M1 receptor.[4][5] Upon agonist binding, the M1 receptor activates a signaling cascade that results in the release of calcium from intracellular stores, which can be detected using calcium-sensitive fluorescent dyes.[4] This document provides detailed protocols and application notes for utilizing a calcium mobilization assay to characterize the activity of this compound.

Signaling Pathway

The M1 muscarinic acetylcholine receptor is a Gq-coupled GPCR.[5] Upon activation by an agonist like this compound, the Gαq subunit of the associated G protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is the signal that is measured in the calcium mobilization assay.

Gq_Pathway This compound This compound M1_Receptor M1 Receptor This compound->M1_Receptor Binds to Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Releases

Caption: M1 Receptor Gq Signaling Pathway

Quantitative Data Summary

The following table summarizes the potency and efficacy of this compound in calcium mobilization assays as reported in the literature.

CompoundCell LineTargetAssay TypeEC50 (µM)Emax (% of control agonist)Reference
This compoundhM1 CHO cellsHuman M1 mAChRCalcium Mobilization0.1170.8 ± 6.43 (% of Carbachol)[2][6]

Experimental Protocols

This section provides a detailed protocol for a calcium mobilization assay using this compound, based on established methods.[6]

Materials
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor (hM1-CHO).

  • Culture Medium: Standard cell culture medium appropriate for CHO cells (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and necessary selection antibiotics.

  • Assay Plates: Black-walled, clear-bottom 96-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239): To prevent the efflux of the dye from the cells.

  • Test Compound: this compound.

  • Control Agonist: Carbachol (CCh) or Acetylcholine (ACh).

  • Instrumentation: A fluorescence plate reader capable of kinetic reading and with automated liquid handling (e.g., FLIPR or FlexStation).

Experimental Workflow

Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay seed_cells Seed hM1-CHO cells (50,000 cells/well) incubate_overnight Incubate overnight seed_cells->incubate_overnight remove_media Remove culture medium incubate_overnight->remove_media load_dye Load cells with Fluo-4 AM (45 min incubation) remove_media->load_dye wash_cells Wash cells with Assay Buffer load_dye->wash_cells prepare_compounds Prepare serial dilutions of This compound and control agonist read_fluorescence Measure baseline and agonist-induced fluorescence wash_cells->read_fluorescence prepare_compounds->read_fluorescence Add to cells

Caption: Calcium Mobilization Assay Workflow
Detailed Procedure

  • Cell Plating (Day 1):

    • Harvest hM1-CHO cells and resuspend them in fresh culture medium.

    • Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.[6]

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading (Day 2):

    • Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer containing 2.5 mM probenecid to a final concentration of 2 µM.[6]

    • Aspirate the culture medium from the cell plates.

    • Add 50 µL of the dye loading solution to each well.[6]

    • Incubate the plates for 45 minutes at 37°C.[6]

    • After incubation, remove the dye loading solution and wash the cells once with 50 µL of assay buffer.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a 2x concentration series. The final DMSO concentration in the assay should be kept low (e.g., < 0.5%) to avoid cellular toxicity.

    • Prepare a 2x concentration series of the control agonist (e.g., Carbachol).

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument's liquid handler to add 50 µL of the 2x compound solutions (this compound or control agonist) to the respective wells.

    • Continue to record the fluorescence signal immediately after compound addition to capture the transient calcium response.

Data Analysis
  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the response to the maximum response obtained with the control agonist (e.g., Carbachol) to determine the percent efficacy (%Emax).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal-to-Noise Ratio - Low receptor expression- Inefficient dye loading- Cell death- Use a cell line with higher receptor expression.- Optimize dye concentration and loading time.- Ensure cells are healthy and not over-confluent.
High Well-to-Well Variability - Uneven cell seeding- Inconsistent dye loading- Pipetting errors- Ensure a single-cell suspension before seeding.- Use automated liquid handlers for dye loading and compound addition.
Response in Vehicle Control Wells - DMSO toxicity- Mechanical stimulation- Lower the final DMSO concentration.- Optimize the speed of liquid addition to minimize cell disturbance.

Conclusion

The calcium mobilization assay is a robust and reliable method for characterizing the activity of M1 receptor agonists like this compound. By following the detailed protocols and considering the potential issues outlined in this document, researchers can obtain high-quality, reproducible data to advance their studies in neuroscience and drug discovery.

References

Application Notes and Protocols for ERK1/2 Phosphorylation Assay Using VU0364572

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAP Kinase, are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a central regulator of a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] The activation of the ERK1/2 pathway is initiated by various extracellular signals, such as growth factors and hormones, which bind to their respective receptors, including G protein-coupled receptors (GPCRs).[1][2] Upon activation, a cascade of phosphorylation events leads to the dual phosphorylation of ERK1 and ERK2 at specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), which is a hallmark of their activation.

VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[3] As an agonist, this compound activates the M1 mAChR, which in turn can trigger downstream signaling cascades, including the ERK1/2 pathway.[1] Therefore, measuring the phosphorylation of ERK1/2 serves as a reliable readout for the functional activity of this compound at the M1 mAChR.

These application notes provide detailed protocols for assessing the effect of this compound on ERK1/2 phosphorylation using two common methods: Western blotting and enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway

The activation of ERK1/2 by the M1 muscarinic acetylcholine receptor agonist, this compound, follows a well-defined signaling cascade. Upon binding of this compound to the M1 mAChR, a conformational change in the receptor activates heterotrimeric G proteins, typically of the Gq/11 family. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with calcium ions released from intracellular stores via IP3-gated channels, activates protein kinase C (PKC). Activated PKC can then phosphorylate and activate Raf kinase, which in turn phosphorylates and activates MEK1/2 (MAPK/ERK kinase). Finally, activated MEK1/2 dually phosphorylates ERK1/2 at its activation loop, leading to its catalytic activation and subsequent phosphorylation of various downstream substrates.

ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound M1_mAChR M1 mAChR This compound->M1_mAChR binds Gq11 Gq/11 M1_mAChR->Gq11 activates PLC PLC Gq11->PLC activates PKC PKC PLC->PKC activates via DAG Raf Raf PKC->Raf activates MEK1_2 MEK1/2 Raf->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates pERK1_2 p-ERK1/2 (Active) Transcription_Factors Transcription Factors pERK1_2->Transcription_Factors translocates and phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates

Caption: M1 mAChR-mediated ERK1/2 signaling pathway.

Data Presentation

The following table summarizes the quantitative data for this compound-induced ERK1/2 phosphorylation in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor. The data was obtained using a SureFire Alpha Screen assay.

CompoundAssayCell LineEC50 (nM)Emax (% of Carbachol)Reference
This compoundERK1/2 PhosphorylationhM1 CHO18085.3 ± 7.4[1]
Carbachol (Control)ERK1/2 PhosphorylationhM1 CHO33100[1]

Experimental Protocols

Two primary methods for quantifying ERK1/2 phosphorylation are detailed below: Western Blotting for a semi-quantitative to quantitative analysis, and ELISA for a high-throughput quantitative analysis.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_detection Detection Method Cell_Seeding Seed M1-expressing cells Serum_Starvation Serum Starve Cells Cell_Seeding->Serum_Starvation VU0364572_Treatment Treat with this compound Serum_Starvation->VU0364572_Treatment Cell_Lysis Cell Lysis VU0364572_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot ELISA ELISA Protein_Quantification->ELISA Data_Analysis Data Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: General workflow for ERK1/2 phosphorylation assay.
Protocol 1: Western Blotting for Phospho-ERK1/2

This protocol provides a semi-quantitative method to visualize and compare the levels of phosphorylated ERK1/2 relative to total ERK1/2.

Materials:

  • Cells expressing M1 mAChR (e.g., hM1 CHO cells)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)

  • Primary antibody against total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Stripping buffer

Procedure:

  • Cell Culture and Treatment:

    • Seed M1-expressing cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours prior to treatment to reduce basal ERK1/2 phosphorylation.

    • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes). Include a vehicle control.

  • Cell Lysis:

    • After treatment, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing for Total ERK1/2:

    • To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK1/2.

    • Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.

    • Wash the membrane thoroughly with TBST.

    • Repeat the blocking and immunoblotting steps using the primary antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

Protocol 2: ELISA for Phospho-ERK1/2

This protocol describes a quantitative and high-throughput method for measuring ERK1/2 phosphorylation, such as the SureFire Alpha Screen or similar sandwich ELISA kits.

Materials:

  • Cells expressing M1 mAChR

  • 96-well or 384-well cell culture plates

  • This compound

  • Phospho-ERK1/2 ELISA kit (containing lysis buffer, capture and detection antibodies, substrate, and stop solution)

  • Plate reader capable of measuring absorbance or fluorescence, depending on the kit.

Procedure:

  • Cell Culture and Treatment:

    • Seed M1-expressing cells in a 96-well or 384-well plate at a predetermined density (e.g., 40,000 cells/well).

    • Allow cells to adhere and grow overnight.

    • Serum-starve the cells for at least 5 hours.

    • Treat the cells with a dose-response of this compound for 5 minutes.

  • Cell Lysis:

    • Carefully remove the treatment medium.

    • Add the lysis buffer provided in the ELISA kit to each well and incubate according to the manufacturer's instructions (e.g., 10-15 minutes at room temperature with shaking).

  • ELISA Procedure (example for a sandwich ELISA):

    • Transfer the cell lysates to the pre-coated ELISA plate.

    • Incubate the plate to allow the phospho-ERK1/2 in the lysate to bind to the capture antibody.

    • Wash the plate to remove unbound components.

    • Add the detection antibody and incubate.

    • Wash the plate again.

    • Add the substrate and incubate for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

    • A parallel plate can be run to measure total ERK1/2 for normalization.

    • Generate a standard curve if provided in the kit.

    • Calculate the concentration of phospho-ERK1/2 in each sample.

    • Plot the normalized phospho-ERK1/2 levels against the concentration of this compound to determine the EC50 value.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for assessing the functional activity of the M1 muscarinic acetylcholine receptor agonist, this compound, by measuring the phosphorylation of ERK1/2. The choice between Western blotting and ELISA will depend on the specific experimental needs, with Western blotting offering a more visual, semi-quantitative output and ELISA providing high-throughput, quantitative data suitable for pharmacological characterization. By following these detailed procedures, researchers can effectively investigate the signaling properties of this compound and other M1 mAChR modulators.

References

Application Notes and Protocols for VU0364572 in CHO Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364572 is a selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), demonstrating potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] This document provides detailed protocols for the use of this compound in Chinese Hamster Ovary (CHO) cell lines stably expressing the M1 receptor, a common in vitro model system for studying receptor pharmacology and signaling. The protocols outlined below cover essential experiments for characterizing the activity of this compound, including cell culture, calcium mobilization assays, and radioligand binding assays.

Mechanism of Action

This compound acts as a bitopic ligand, engaging with both the orthosteric and an allosteric site on the M1 muscarinic acetylcholine receptor.[3] Its primary mechanism of action involves the activation of the Gαq signaling pathway, leading to the release of intracellular calcium.[3][4] Unlike some orthosteric agonists, this compound shows little to no recruitment of β-arrestin, which may be advantageous for chronic dosing by potentially reducing receptor desensitization.[1][2]

Data Presentation

Quantitative Data Summary

The following table summarizes the reported potency and efficacy of this compound in CHO cell lines expressing the M1 muscarinic receptor.

ParameterCell LineAssay TypeValueReference
EC50 CHO cells expressing rat M1 receptorsCalcium Mobilization287 ± 147 nM[3]
pEC50 CHO cells expressing rat M1 receptorsCalcium Mobilization6.60 ± 0.240[3]
EC50 CHO cells expressing rat M1 receptorsCalcium Mobilization0.11 µM[5]
EC50 CHO cellsAgonist activity at rat M2 receptor> 30 µM[5]
EC50 CHO cellsAgonist activity at rat M3 receptor> 30 µM[5]
EC50 CHO cellsAgonist activity at rat M4 receptor> 30 µM[5]
EC50 CHO cellsAgonist activity at rat M5 receptor> 30 µM[5]

Experimental Protocols

CHO Cell Culture

A foundational aspect of utilizing this compound is the proper maintenance of CHO cell lines stably expressing the M1 muscarinic receptor.

Materials:

  • CHO-K1 cells stably expressing the M1 mAChR

  • Complete growth medium: F-12K Medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics (e.g., G418).

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • Cell culture flasks, plates, and other sterile plasticware

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Maintain CHO-M1 cells in a T-75 flask with complete growth medium in a humidified incubator.

  • For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Seed new flasks at a density of 2 x 10^5 cells/mL.

  • Change the medium every 2-3 days and subculture when the cells reach 80-90% confluency.

Calcium Mobilization Assay

This assay is a primary functional readout for M1 receptor activation by this compound, measuring the increase in intracellular calcium concentration.

Materials:

  • CHO-M1 cells

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Carbachol)

  • Fluorescent plate reader with an injection system

Protocol:

  • Seed CHO-M1 cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well and incubate overnight.

  • Prepare the calcium dye loading solution according to the manufacturer's instructions.

  • Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • After incubation, place the plate in the fluorescent plate reader.

  • Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) over time.

  • Establish a baseline reading for 10-20 seconds.

  • Inject the this compound or control solution into the wells and continue recording fluorescence for at least 60-120 seconds to capture the peak response.

  • Analyze the data by calculating the change in fluorescence from baseline and plot the concentration-response curve to determine the EC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the M1 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • CHO-M1 cell membranes

  • [3H]-N-methylscopolamine ([3H]-NMS) or other suitable radioligand

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • This compound stock solution

  • Non-specific binding control (e.g., Atropine)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Prepare CHO-M1 cell membranes by homogenizing cultured cells and isolating the membrane fraction through centrifugation.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of this compound.

  • For determining non-specific binding, add a high concentration of atropine (B194438) to separate wells.

  • Add the CHO-M1 cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Analyze the data by subtracting the non-specific binding from all measurements and plotting the specific binding as a function of the this compound concentration to determine the Ki value.

Visualizations

M1 Receptor Signaling Pathway

M1_Signaling_Pathway cluster_cell CHO Cell cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gαq M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream This compound This compound This compound->M1R Binds

Caption: M1 receptor signaling cascade initiated by this compound.

General Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_assays Functional Assays start Start culture 1. Culture CHO-M1 Cells start->culture seed 2. Seed Cells into Assay Plates culture->seed prepare_compound 3. Prepare this compound Dilutions seed->prepare_compound calcium_assay 4a. Calcium Mobilization Assay prepare_compound->calcium_assay binding_assay 4b. Radioligand Binding Assay prepare_compound->binding_assay data_analysis 5. Data Analysis (EC50 / Ki determination) calcium_assay->data_analysis binding_assay->data_analysis results Results & Interpretation data_analysis->results end End results->end

Caption: Workflow for characterizing this compound in CHO-M1 cells.

References

Application Notes and Protocols for Electrophysiology Studies with VU0364572

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing VU0364572, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, in electrophysiological studies. The protocols outlined below are designed to facilitate the investigation of its effects on neuronal excitability, synaptic transmission, and specific ion channels.

This compound is a bitopic allosteric agonist with high selectivity for the M1 receptor, making it a valuable tool for dissecting the role of M1 receptor activation in various physiological and pathological processes.[1] It has demonstrated efficacy in preclinical models of cognitive dysfunction and has been shown to modulate neuronal activity in key brain regions like the hippocampus and nucleus accumbens.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies involving this compound.

ParameterValueCell Type/SystemReference
EC50 (M1 Receptor Activation) 0.11 µMRecombinant cell lines--INVALID-LINK--
Concentration for Protein Phosphorylation 30 µMStriatal/NAc slices--INVALID-LINK--
In Vivo Oral Dose (Neuroprotection) 10 mg/kg/day5XFAD transgenic Alzheimer's mice--INVALID-LINK--
Effect on Place Cell Firing Rate Impacted firing ratesCA1 and CA2/3 hippocampal regions in AD model rats[1][2]
Effect on MSN Excitability (Females) 90 µM: Increased excitability30 µM: Reduced excitabilityMedium Spiny Neurons (MSNs) in Nucleus Accumbens[3]
Effect on MSN Excitability (Males) 60 µM & 90 µM: Decreased excitabilityMedium Spiny Neurons (MSNs) in Nucleus Accumbens[3]
Effect on Glutamatergic Transmission (Females) 90 µM: Increased presynaptic & postsynaptic excitabilityMedium Spiny Neurons (MSNs) in Nucleus Accumbens[3]
Effect on Glutamatergic Transmission (Males) 60 µM: Enhanced glutamatergic transmission90 µM: Reduced excitatory synaptic activityMedium Spiny Neurons (MSNs) in Nucleus Accumbens[3]

Signaling Pathways and Experimental Workflow

Activation of the M1 receptor by this compound initiates a signaling cascade that modulates neuronal function. The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying its effects.

M1_Signaling_Pathway This compound This compound M1R M1 Receptor This compound->M1R binds to Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ion_Channels Ion Channels (e.g., KCNQ2, K⁺ channels, Ca²⁺ channels) Ca_release->Ion_Channels modulates PKC->Ion_Channels phosphorylates Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability results in

M1 Receptor Signaling Pathway

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Slice_Prep Prepare Acute Brain Slices (e.g., Hippocampus, Nucleus Accumbens) Animal_Model->Slice_Prep Patch_Clamp Establish Whole-Cell Patch-Clamp (Voltage- or Current-Clamp) Slice_Prep->Patch_Clamp Baseline Record Baseline Activity Patch_Clamp->Baseline Application Bath Apply this compound (e.g., 30-90 µM) Baseline->Application Post_Drug Record Post-Drug Activity Application->Post_Drug Analyze Analyze Electrophysiological Parameters (Firing Rate, EPSCs, IPSCs, I-V curves) Post_Drug->Analyze Compare Compare Baseline vs. Post-Drug Analyze->Compare

General Electrophysiology Workflow

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.[4][5][6][7][8]

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Ice-cold cutting solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 Dextrose.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 Dextrose.

Procedure:

  • Anesthetize the animal and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, carbogen-gassed cutting solution.

  • Isolate the hippocampus.

  • Mount the hippocampus onto the vibratome stage and submerge in ice-cold cutting solution.

  • Cut transverse slices (e.g., 300-400 µm thick).

  • Transfer slices to a holding chamber containing carbogen-gassed aCSF at 32-34°C for at least 30 minutes to recover.

  • After recovery, maintain slices at room temperature in carbogen-gassed aCSF until recording.

Protocol 2: Whole-Cell Patch-Clamp Recording of Neuronal Activity

This protocol provides a general framework for recording the electrophysiological effects of this compound on neurons in acute brain slices.

Materials:

  • Prepared acute brain slices

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • Internal solution (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine (pH adjusted to 7.2-7.3 with KOH, osmolarity ~290 mOsm).

  • This compound stock solution (e.g., in DMSO) and final dilutions in aCSF.

Procedure:

  • Transfer a brain slice to the recording chamber under the microscope and continuously perfuse with carbogen-gassed aCSF (~2 ml/min).

  • Pull patch pipettes with a resistance of 3-6 MΩ when filled with internal solution.

  • Approach a neuron in the desired brain region (e.g., CA1 pyramidal neuron, nucleus accumbens medium spiny neuron) under visual guidance.

  • Apply gentle positive pressure to the pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane to obtain the whole-cell configuration.

  • For Current-Clamp Recordings (to measure firing rate and membrane potential):

    • Hold the cell at its resting membrane potential.

    • Inject depolarizing current steps of increasing amplitude to elicit action potentials and determine the baseline firing frequency.

    • Bath apply this compound at the desired concentration (e.g., 30, 60, or 90 µM).[3]

    • After a stable drug effect is observed, repeat the current injection protocol to measure changes in firing frequency and resting membrane potential.

  • For Voltage-Clamp Recordings (to measure synaptic currents):

    • Hold the neuron at a potential to isolate specific synaptic currents (e.g., -70 mV for AMPA receptor-mediated EPSCs, +40 mV for NMDA receptor-mediated EPSCs, or 0 mV for GABAA receptor-mediated IPSCs).

    • Record baseline synaptic events (spontaneous or evoked).

    • Bath apply this compound and record changes in the frequency and amplitude of synaptic currents.

Protocol 3: Investigating Modulation of Specific Ion Channels

Activation of M1 receptors is known to modulate various ion channels, including the M-type potassium current (mediated by KCNQ2/3 channels).[9] this compound has been shown to promote the phosphorylation of KCNQ2.

Procedure (Voltage-Clamp):

  • Establish a whole-cell voltage-clamp recording from the neuron of interest.

  • To isolate and record the M-current (IM), use a voltage protocol that steps the membrane potential from a hyperpolarized level (e.g., -60 mV) to a more depolarized level where M-channels are active (e.g., -20 mV) and then back to a hyperpolarized level. The slow deactivating tail current upon repolarization is characteristic of IM.

  • Record baseline M-currents.

  • Bath apply this compound (e.g., 30 µM).

  • Record the M-current again to determine if this compound inhibits the current, which is the expected effect of M1 receptor activation.[9]

  • Analyze the change in current amplitude at the depolarized step and the tail current amplitude.

Concluding Remarks

The provided application notes and protocols offer a starting point for investigating the electrophysiological effects of this compound. Researchers should optimize concentrations and recording parameters based on the specific brain region, neuron type, and experimental question. Given the reported concentration and sex-dependent effects, these variables should be carefully considered in experimental design and data interpretation.[3] Further studies are warranted to fully elucidate the specific ion channels modulated by this compound and the functional consequences of these modulations on neuronal and circuit-level activity.

References

Application Notes and Protocols: Radioligand Binding Assay for VU0364572

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a G protein-coupled receptor predominantly expressed in the central nervous system and a key target for cognitive enhancement in neurological disorders like Alzheimer's disease.[1][2][3] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor function. Emerging evidence suggests that this compound acts as a bitopic ligand, engaging with both an allosteric site and the orthosteric acetylcholine binding site, particularly at higher concentrations.[4][5]

These application notes provide detailed protocols for radioligand binding assays to characterize the interaction of this compound with the M1 muscarinic receptor. The described methods will enable researchers to determine its binding affinity and explore its allosteric effects on the binding of orthosteric ligands.

Data Presentation

Table 1: Binding Affinity of this compound at Muscarinic Receptor Subtypes

The following table summarizes the inhibitory constants (Ki) of this compound at the five human muscarinic receptor subtypes (M1-M5). These values were determined by competition binding assays using the non-selective antagonist radioligand [³H]-N-methylscopolamine ([³H]-NMS).[4]

Receptor SubtypeThis compound Ki (μM)
M145.9 ± 10.1
M226.1 ± 3.8
M329.3 ± 4.5
M433.7 ± 5.2
M521.6 ± 2.9

Data are presented as mean ± SEM.[4]

Table 2: Functional Activity of this compound at the M1 Receptor
AssayParameterValue
Calcium MobilizationEC₅₀0.11 µM[1][2][3]
Phosphoinositide (PI) HydrolysisEC₅₀23.2 ± 11.5 µM[4]

Signaling Pathway

The M1 muscarinic acetylcholine receptor primarily signals through the Gq/11 family of G proteins.[6][7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses Ca->Response PKC->Response ACh Acetylcholine / This compound ACh->M1R binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Experimental Workflow: Competition Binding Assay

The following diagram outlines the workflow for a competition radioligand binding assay to determine the affinity of this compound for the M1 receptor.

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare M1 Receptor- Expressing Membranes Incubate Incubate Membranes, [³H]-NMS, and this compound Membrane_Prep->Incubate Ligand_Prep Prepare Serial Dilutions of this compound Ligand_Prep->Incubate Radioligand_Prep Prepare [³H]-NMS Solution Radioligand_Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Calculate Calculate IC₅₀ and Ki Plot->Calculate

Caption: Competition Radioligand Binding Assay Workflow.

Protocol 1: Competition Binding Assay for Ki Determination

This protocol is designed to determine the inhibitory constant (Ki) of this compound at the M1 receptor by measuring its ability to compete with the binding of a fixed concentration of the orthosteric antagonist radioligand, [³H]-NMS.

Materials:

  • Membranes: Cell membranes prepared from a cell line stably expressing the human M1 muscarinic acetylcholine receptor (e.g., CHO-hM1).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with a specific activity of approximately 80-90 Ci/mmol.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation:

    • Thaw the M1 receptor-expressing cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the [³H]-NMS solution in assay buffer at a concentration close to its Kd (approximately 0.3 nM).[4]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM atropine, 50 µL of [³H]-NMS, and 100 µL of membrane suspension.

    • Competition: Add 50 µL of each this compound dilution, 50 µL of [³H]-NMS, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-NMS used and Kd is the dissociation constant of [³H]-NMS for the M1 receptor.

Protocol 2: Radioligand Dissociation Kinetics Assay

This assay is used to determine if this compound affects the dissociation rate of [³H]-NMS from the M1 receptor, a characteristic of allosteric modulators.[4][8] A slower dissociation rate in the presence of this compound indicates a positive cooperative allosteric interaction.

Materials:

  • Same as Protocol 1, with the addition of a high concentration of a non-radiolabeled orthosteric antagonist (e.g., 10 µM atropine) to initiate dissociation.

Procedure:

  • Association:

    • In a larger volume, pre-incubate the M1 receptor-expressing membranes with [³H]-NMS (at a concentration near its Kd) at room temperature for 60-90 minutes to allow for binding to reach equilibrium.

  • Initiation of Dissociation:

    • Divide the membrane-radioligand mixture into two tubes.

    • To one tube, add a high concentration of this compound (e.g., 10-30 µM). To the other, add an equivalent volume of assay buffer (control).

    • Initiate dissociation in both tubes by adding a saturating concentration of a non-radiolabeled antagonist (e.g., 10 µM atropine) to prevent re-binding of the dissociated [³H]-NMS. This marks time zero (t=0).

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), remove aliquots from both the control and this compound-containing tubes.

    • Immediately filter each aliquot through a pre-soaked glass fiber filter and wash with ice-cold wash buffer.

  • Counting:

    • Quantify the radioactivity remaining on the filters for each time point using a liquid scintillation counter.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of specific binding remaining at each time point versus time.

    • Fit the data to a one-phase exponential decay model to determine the dissociation rate constant (k_off) for both the control and this compound-treated conditions.

    • A significantly slower k_off in the presence of this compound indicates that it slows the dissociation of [³H]-NMS from the M1 receptor.[4][5]

References

Preparation of VU0364572 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of VU0364572, a selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Accurate preparation of this compound is critical for ensuring reproducible and reliable results in both in vitro and in vivo experimental settings.

Compound Data Summary

A summary of the key chemical and pharmacological properties of this compound is presented in the table below for easy reference.

PropertyValueReference
IUPAC Name N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[d]isothiazole-3-carboxamideN/A
CAS Number 1240514-87-7[1]
Molecular Formula C25H27N5O2SN/A
Molecular Weight 473.58 g/mol N/A
Mechanism of Action Selective M1 muscarinic receptor allosteric agonist[1]
EC50 0.11 μM for M1 receptor[1]
Biological Activity CNS penetrant, orally active, neuroprotective potential[1]

Experimental Protocols

The following protocols detail the preparation of this compound stock solutions for both in vitro and in vivo applications. Adherence to these guidelines is essential for maintaining the integrity and activity of the compound.

In Vitro Stock Solution Preparation (e.g., for cell-based assays)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Determine the Desired Stock Concentration: A common starting concentration for in vitro studies is 10 mM.

  • Calculate the Required Mass: Using the molecular weight of this compound (473.58 g/mol ), calculate the mass needed for your desired volume and concentration.

    • Formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for 1 mL of a 10 mM stock: 0.010 mol/L x 0.001 L x 473.58 g/mol x 1000 = 4.74 mg

  • Dissolution: a. Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to the tube. c. Vortex the solution thoroughly for 1-2 minutes to aid dissolution. d. If precipitation is observed, gentle heating and/or sonication can be used to facilitate complete dissolution.[2]

  • Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2] b. Store the aliquots at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable.[2] c. Protect the stock solution from light and moisture.[2]

In Vivo Stock Solution and Formulation Preparation

For animal studies, this compound can be formulated for oral administration. Below are two established protocols.

Protocol 1: Formulation with PEG300 and Tween-80

This protocol yields a clear solution with a solubility of at least 2.75 mg/mL.[2]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).

  • Formulation (for a 1 mL final volume): a. To 400 μL of PEG300, add 100 μL of the 27.5 mg/mL DMSO stock solution and mix thoroughly.[2] b. Add 50 μL of Tween-80 to the mixture and mix until uniform.[2] c. Add 450 μL of saline to bring the final volume to 1 mL and mix well.[2]

  • Final Concentration: This formulation will result in a final this compound concentration of 2.75 mg/mL.

Protocol 2: Formulation with SBE-β-CD

This protocol also yields a clear solution with a solubility of at least 2.75 mg/mL.[2]

Materials:

  • This compound powder

  • DMSO

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline

  • Sterile tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a Concentrated DMSO Stock: As in the previous protocol, prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).

  • Formulation (for a 1 mL final volume): a. To 900 μL of 20% SBE-β-CD in saline, add 100 μL of the 27.5 mg/mL DMSO stock solution.[2] b. Mix thoroughly until a clear solution is obtained.[2]

  • Final Concentration: This will also result in a final this compound concentration of 2.75 mg/mL.

Signaling Pathway and Experimental Workflow

This compound acts as a positive allosteric modulator (PAM) and allosteric agonist at the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR).[3][4] Activation of the M1 receptor primarily couples to Gαq/11, initiating a signaling cascade that leads to the mobilization of intracellular calcium.[3][5] This pathway is crucial for various physiological processes, including learning and memory.[4][6][7]

VU0364572_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor G_Protein Gαq/11 M1_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Ca_Cytosol->Downstream Modulates Activity This compound This compound This compound->M1_Receptor Allosteric Modulation ACh Acetylcholine (Endogenous Ligand) ACh->M1_Receptor Orthosteric Binding Experimental_Workflow cluster_prep Stock Solution Preparation cluster_application Experimental Application Weigh Weigh this compound Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Aliquot Aliquot for Storage Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Apply Apply to In Vitro/ In Vivo Model Dilute->Apply Assay Perform Assay/ Measure Outcome Apply->Assay

References

Troubleshooting & Optimization

VU0364572 Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and troubleshooting guidance for dissolving VU0364572 in DMSO and PBS. The following sections offer quantitative data, detailed experimental protocols, and answers to frequently asked questions to facilitate successful experimental design and execution.

Solubility Data

Quantitative solubility data for this compound is summarized below. It is important to note that while the solubility in DMSO is well-defined, achieving a clear solution in aqueous buffers like PBS typically requires a co-solvent approach, starting with a concentrated stock in DMSO.

Solvent/SystemSolubilityMolar ConcentrationMethodNotes
DMSO 55 mg/mL112.82 mMNot specifiedRequires sonication for dissolution. Use of newly opened, hygroscopic DMSO is recommended as absorbed water can impact solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.75 mg/mL≥ 5.64 mMSerial DilutionThis formulation results in a clear solution. The saturation point was not determined.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.75 mg/mL≥ 5.64 mMSerial DilutionThis formulation also produces a clear solution, with the saturation point not determined.[1]
PBS (Phosphate-Buffered Saline) Sparingly SolubleNot specifiedNot specifiedDirect solubility in PBS is low. A kinetic solubility assessment is recommended to determine the precise limit. It is common practice to first dissolve the compound in an organic solvent like DMSO before dilution in an aqueous buffer.[2]

Experimental Protocols

Detailed methodologies for preparing this compound solutions are provided to ensure reproducibility and address common challenges.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

  • Preparation : Allow the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Solvent Addition : Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 55 mg/mL).

  • Dissolution : Cap the vial tightly and vortex vigorously for 1-2 minutes. To aid dissolution, sonicate the vial in a water bath for 10-15 minutes. Gentle heating (e.g., 37°C) for 5-10 minutes can also be applied if precipitation persists.

  • Storage : Store the stock solution at -20°C or -80°C, protected from light and moisture, as recommended.

Protocol 2: Kinetic Solubility Determination in PBS

This protocol describes a general method for determining the kinetic solubility of this compound in PBS, a common practice for compounds with low aqueous solubility.[3][4][5][6]

  • Prepare Stock Solution : Follow Protocol 1 to prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions : Create a series of intermediate dilutions from the stock solution using 100% DMSO.

  • Addition to PBS : Add a small, fixed volume of each DMSO dilution to a larger volume of PBS (pH 7.4) in a 96-well plate. Ensure the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Observation : Shake the plate at room temperature for a predetermined period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.

  • Quantification : Measure the turbidity of each well using a nephelometer or plate reader. Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

  • Data Analysis : The kinetic solubility is the highest concentration of the compound that remains in solution without forming a visible precipitate.

Caption: Workflow for preparing and assessing the solubility of this compound.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise when working with this compound.

Q1: Why is my this compound not dissolving in DMSO?

A1: Several factors can contribute to solubility issues in DMSO:

  • DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly reduce the solubility of many compounds. Using a fresh, unopened bottle is recommended.

  • Insufficient Energy Input: Some compounds require mechanical or thermal energy to dissolve. Try vortexing for a longer duration or using a sonicator. Gentle warming (e.g., 37°C) can also be effective, but be mindful of the compound's stability at higher temperatures.

  • Compound Purity: Verify the purity of your this compound lot, as impurities can affect solubility.

Q2: I observed a precipitate after diluting my DMSO stock solution into PBS. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a clear indication that the compound's concentration has exceeded its solubility limit in that specific medium. Here are some solutions:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your working solution.

  • Optimize Co-solvent Concentration: While keeping the final DMSO concentration as low as possible (ideally below 0.5% to avoid solvent-induced artifacts) is crucial, for poorly soluble compounds, a slightly higher concentration (up to 1%) might be necessary. You should perform vehicle control experiments to ensure the DMSO concentration does not affect your experimental system.

  • Use a Formulation Enhancer: As indicated in the solubility table, using agents like PEG300, Tween-80, or SBE-β-CD can significantly improve the aqueous solubility of this compound.[1]

  • Prepare Fresh Solutions: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare working solutions fresh for each experiment.

Q3: Can I prepare a stock solution of this compound directly in PBS?

A3: It is not recommended. This compound is sparingly soluble in aqueous buffers. Attempting to dissolve it directly in PBS will likely result in a very low concentration solution with undissolved material, leading to inaccurate experimental results. The standard and recommended practice is to prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous buffer.

Q4: How does the pH of the buffer affect the solubility of this compound?

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions precipitate Precipitate forms in Aqueous Buffer cause1 Concentration > Solubility Limit precipitate->cause1 cause2 Low Co-solvent % precipitate->cause2 cause3 Solution Instability precipitate->cause3 sol1 Lower Final Concentration cause1->sol1 sol2 Optimize Co-solvent % (e.g., DMSO) cause2->sol2 sol3 Use Formulation Enhancers (PEG300, Tween-80, etc.) cause2->sol3 sol4 Prepare Solutions Fresh cause3->sol4

Caption: Troubleshooting logic for this compound precipitation in aqueous buffers.

References

Optimizing VU0364572 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of VU0364572 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] It is considered a "bitopic" ligand, meaning it can interact with both an allosteric site and the orthosteric (acetylcholine-binding) site on the M1 receptor, particularly at higher concentrations.[2] Its primary action is to activate the M1 receptor through an allosteric site, leading to downstream signaling cascades.[2]

Q2: What are the common in vitro assays used to assess the activity of this compound?

A2: Common in vitro assays for this compound include:

  • Calcium Mobilization Assays: To measure the increase in intracellular calcium concentration following M1 receptor activation.[3]

  • Phosphoinositide (PI) Hydrolysis Assays: To quantify the accumulation of inositol (B14025) phosphates, a downstream product of M1 receptor signaling.[2]

  • ERK1/2 Phosphorylation Assays: To measure the phosphorylation of extracellular signal-regulated kinases 1 and 2, which are part of the M1 signaling pathway.[3]

  • Radioligand Binding Assays: Using radiolabeled ligands like [3H]-N-methylscopolamine ([3H]-NMS) to study the binding characteristics of this compound to the M1 receptor.[2]

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the specific assay, cell type, and receptor expression levels. Based on published studies, a broad concentration range from low micromolar (µM) to millimolar (mM) has been used. For initial experiments, a dose-response curve ranging from 1 µM to 100 µM is a reasonable starting point.

Troubleshooting Guide

Problem 1: Low or no response observed in my assay.

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Increase the concentration of this compound in a stepwise manner. It's important to perform a full dose-response curve to determine the EC50 (half-maximal effective concentration).

  • Possible Cause: Low M1 receptor expression in your cell line.

    • Solution: Verify the expression level of the M1 receptor in your chosen cell line. The effects of this compound are dependent on receptor expression levels.[3] Consider using a cell line with higher or inducible M1 receptor expression.[3]

  • Possible Cause: Issues with compound solubility.

    • Solution: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your assay buffer. Check for any precipitation. The TFA salt of this compound is soluble in DMSO up to 55 mg/mL.[4]

Problem 2: High background signal or cytotoxicity observed.

  • Possible Cause: The concentration of this compound is too high, leading to off-target effects or cytotoxicity.

    • Solution: Lower the concentration range of this compound. It is crucial to determine the maximum concentration that does not induce cytotoxicity in your cell line using a viability assay (e.g., MTT or trypan blue exclusion).

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is at a non-toxic level, typically below 0.5%.

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell passage number or health.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Adhere strictly to the optimized incubation times for your specific assay. For example, in striatal/NAc slices, this compound has been used with a 25-minute incubation time.[1]

Quantitative Data Summary

Assay TypeCell LineThis compound ConcentrationObserved EffectReference
PI Hydrolysis CHO-rM123.2 ± 11.5 µM (EC50)Modest increase in IP accumulation (~30% of CCh response)[2]
PI Hydrolysis (Antagonist) CHO-rM17.58 ± 1.54 µM (IC50)Inhibited CCh-induced response[2]
[3H]-NMS Dissociation CHO-rM110 µMSlight slowing of [3H]-NMS dissociation[2]
[3H]-NMS Dissociation CHO-rM11 mMProminent slowing of [3H]-NMS dissociation[2]
Calcium Mobilization hM1 CHONot specified (partial agonist)Increased Ca2+ mobilization (70.8 ± 6.43% of CCh max)[3]
ERK1/2 Phosphorylation TREx CHONot specified (partial agonist)Increased ERK1/2 phosphorylation[3]
β-arrestin Recruitment hM1 CHO PathHunterNot specifiedLittle to no effect[3]
Neuronal Excitability (Female Mice) Medium Spiny Neurons30 µMReduced excitability[5]
Neuronal Excitability (Female Mice) Medium Spiny Neurons90 µMIncreased postsynaptic and presynaptic excitability[5]
Neuronal Excitability (Male Mice) Medium Spiny Neurons60 µMEnhanced glutamatergic neurotransmission, decreased excitability[5]
Neuronal Excitability (Male Mice) Medium Spiny Neurons90 µMReduced excitatory synaptic activity, decreased excitability[5]
Phosphorylation of KCNQ2, NR1, MARCKS Striatal/NAc slices30 µMIncreased phosphorylation[1][4]

Experimental Protocols

1. Calcium Mobilization Assay

  • Cell Seeding: Seed CHO cells stably expressing the M1 receptor into 96-well black-walled, clear-bottom plates at a density of 40,000 to 50,000 cells per well. Allow cells to attach and grow overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in Hanks' Balanced Salt Solution (HBSS). Incubate for 45-60 minutes at 37°C.[3]

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. Add the compound solutions to the wells.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 525 nm emission for Fluo-4) at 1-second intervals for 60 seconds using a fluorescence plate reader.[3]

2. Phosphoinositide (PI) Hydrolysis Assay

  • Cell Labeling: Plate M1-expressing CHO cells and incubate with [3H]-myo-inositol in inositol-free medium for 16-24 hours to label the cellular phosphoinositide pools.

  • Compound Treatment: Wash the cells and pre-incubate with a LiCl-containing buffer. Add varying concentrations of this compound and incubate for the desired time.

  • Extraction: Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).

  • Separation and Quantification: Separate the inositol phosphates from the free [3H]-inositol using anion-exchange chromatography. Quantify the amount of [3H]-inositol phosphates using a scintillation counter.

Visualizations

M1_Signaling_Pathway This compound This compound M1R M1 Receptor This compound->M1R activates Gq Gq/11 M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates ERK ERK1/2 Phosphorylation PKC->ERK

Caption: Signaling pathway of the M1 muscarinic receptor activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis cell_culture Cell Culture (M1-expressing cells) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding dye_loading Dye/Radiolabel Loading (e.g., Fluo-4 AM) cell_seeding->dye_loading compound_add Add Compound to Cells dye_loading->compound_add compound_prep Prepare this compound Serial Dilutions compound_prep->compound_add incubation Incubation compound_add->incubation readout Measure Response (e.g., Fluorescence) incubation->readout data_analysis Data Analysis (Dose-Response Curve) readout->data_analysis

Caption: General experimental workflow for an in vitro assay with this compound.

References

Potential off-target effects of VU0364572

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0364572. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is this compound a purely allosteric modulator?

A1: No, this compound is more accurately described as a bitopic ligand. While it acts as an allosteric agonist at the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), at higher concentrations, it can also interact with the orthosteric binding site.[1][2] This dual binding mode can lead to complex pharmacological effects.

Q2: What is the selectivity profile of this compound across different muscarinic receptor subtypes?

A2: this compound is considered a highly selective M1 agonist from a functional perspective.[1] However, it's important to note that this selectivity is not based on exclusive binding to the M1 receptor. At micromolar concentrations, this compound can displace radioligands from the orthosteric site of all five muscarinic receptor subtypes (M1-M5), acting as a weak partial agonist.[1][2]

Q3: What are the potential off-target effects of this compound?

A3: The primary off-target effects of this compound stem from its activity at other muscarinic receptor subtypes, particularly M2 and M3. Due to the high receptor reserve of M2 and M3 receptors in peripheral tissues, even weak partial agonism can lead to dose-limiting adverse effects.[1] However, when profiled against a broad panel of 68 other G-protein coupled receptors (GPCRs), ion channels, and transporters, this compound was found to be highly selective for the M1 receptor.[3]

Q4: Can this compound induce adverse effects in vivo?

A4: Yes, excessive activation of the M1 receptor can lead to adverse effects, including seizures.[4] While this compound's partial agonism may reduce this liability compared to full agonists, it is a critical consideration for in vivo studies.[5] The potential for peripheral cholinergic side effects due to activity at M2 and M3 receptors should also be monitored.[1]

Troubleshooting Guide

Problem: I am observing unexpected responses in my cell-based assays at high concentrations of this compound.

Possible Cause: At high concentrations (micromolar to millimolar range), this compound can act as a weak partial agonist at all muscarinic receptor subtypes (M1-M5) through interaction with the orthosteric site.[1][2] This can lead to responses that are not mediated by its primary allosteric mechanism at the M1 receptor.

Solution:

  • Concentration-Response Curve: Perform a full concentration-response curve to determine the EC50 for your specific assay. The allosteric effects are typically observed at lower concentrations (EC50 of 0.11 μM for M1).[6]

  • Receptor Subtype Expression: If using cell lines endogenously expressing multiple mAChR subtypes, consider using a cell line with inducible M1 expression to isolate the M1-mediated effects.[3]

  • Orthosteric Antagonist: To confirm if the unexpected effects are due to orthosteric binding, co-incubate with a non-selective muscarinic antagonist like N-methylscopolamine (NMS).

Problem: My in vivo experiments are showing peripheral side effects (e.g., changes in cardiovascular or gastrointestinal function).

Possible Cause: These effects are likely due to the weak partial agonism of this compound at M2 and M3 muscarinic receptors, which are highly expressed in peripheral tissues.[1]

Solution:

  • Dose Adjustment: Carefully titrate the dose of this compound to find a therapeutic window that minimizes peripheral side effects while maintaining the desired central nervous system effects.

  • Peripheral Antagonist: Consider co-administration with a peripherally restricted muscarinic antagonist to block the peripheral effects without affecting the central M1-mediated actions.

Data Summary

Table 1: In Vitro Pharmacology of this compound

ParameterReceptor SubtypeValueReference
EC50 (Allosteric Agonism)M10.11 μM[6]
Orthosteric Binding (Displacement of [3H]-NMS)M1-M5Complete displacement at millimolar concentrations[1][2]
Functional Activity (at high concentrations)M1-M5Weak Partial Agonist[1][2]

Experimental Protocols

Radioligand Binding Assay for Orthosteric Site Interaction

  • Objective: To determine the affinity of this compound for the orthosteric binding site of muscarinic receptors.

  • Materials:

    • Cell membranes from CHO cells stably expressing one of the rat M1-M5 receptor subtypes.

    • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

    • This compound at a range of concentrations.

    • Assay buffer (e.g., PBS).

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50).

Visualizations

Signaling_Pathways cluster_M1_Activation This compound Action on M1 Receptor This compound This compound M1_Receptor M1_Receptor This compound->M1_Receptor Allosteric & Bitopic Binding Gq_protein Gq_protein M1_Receptor->Gq_protein Activation Beta_Arrestin β-Arrestin Recruitment M1_Receptor->Beta_Arrestin Minimal Recruitment PLC Phospholipase C Gq_protein->PLC ERK1_2_Phos ERK1/2 Phosphorylation Gq_protein->ERK1_2_Phos Downstream Signaling IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Mobilization Calcium Mobilization IP3_DAG->Ca_Mobilization

Caption: Signaling pathways activated by this compound at the M1 receptor.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Unexpected In Vitro Effects start Unexpected Cellular Response Observed q1 Is this compound concentration in the high µM to mM range? start->q1 c1 Potential Orthosteric Site Interaction q1->c1 Yes q2 Are multiple mAChR subtypes expressed? q1->q2 No a1 Perform Concentration-Response Curve c1->a1 a2 Co-incubate with Orthosteric Antagonist (e.g., NMS) a1->a2 end1 Confirm Allosteric vs. Orthosteric Effect a2->end1 q2->end1 No c2 Potential Off-Target mAChR Activation q2->c2 Yes a3 Use Cell Line with Inducible M1 Expression c2->a3 end2 Isolate M1-Mediated Response a3->end2

Caption: Logical workflow for troubleshooting unexpected in vitro results with this compound.

References

VU0364572 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of VU0364572. It includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Stability and Storage

Proper storage and handling of this compound are critical to maintain its integrity and activity. Below are the recommended storage conditions and known stability profiles.

Storage Conditions for this compound Stock Solutions

Storage TemperatureShelf LifeStorage Instructions
-80°C6 monthsSealed storage, protected from moisture and light.[1]
-20°C1 monthSealed storage, protected from moisture and light.[1]

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] Repeated freeze-thaw cycles of stock solutions should be avoided.

Solubility Data for this compound Trifluoroacetate Salt

SolventSolubilityReference
Ethanol≤25 mg/mL[2]
Dimethyl Sulfoxide (DMSO)14 mg/mL[2]
Dimethylformamide (DMF)16 mg/mL[2]
PBS (pH 7.2)1 mg/mL[3]

Troubleshooting and FAQs

This section addresses common issues that researchers may encounter during the storage, handling, and use of this compound.

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Precipitation can occur if the solubility limit is exceeded or if the incorrect solvent is used. If precipitation is observed during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[1] Always ensure you are using a solvent in which this compound is sufficiently soluble and that you have not exceeded the concentrations listed in the solubility table above. For aqueous solutions, it is recommended to prepare them fresh and not to store them for more than one day.[3]

Q2: I observe inconsistent results in my experiments. Could this be related to compound stability?

A2: Inconsistent results can be a sign of compound degradation. To minimize this, adhere strictly to the recommended storage conditions. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes. For sensitive in vivo studies, always prepare fresh working solutions from a properly stored stock. It is also crucial to protect the compound and its solutions from light.

Q3: What is the recommended procedure for preparing an in vivo working solution of this compound TFA?

A3: A published protocol for an in vivo working solution involves a multi-solvent system. For example, to prepare a solution, you can start by dissolving this compound TFA in DMSO to make a stock solution. This stock is then further diluted with other vehicles like PEG300, Tween-80, and saline to achieve the final desired concentration and solvent ratio. One specific protocol involves adding a DMSO stock solution to PEG300, mixing, then adding Tween-80, mixing again, and finally adding saline to reach the final volume.[1]

Q4: Is there specific information on the stability of this compound at different pH values?

A4: Currently, there is a lack of specific published data on the degradation kinetics of this compound at various pH levels. As a general practice for compounds with ester functionalities, it is advisable to avoid strongly acidic or basic conditions to prevent hydrolysis. For aqueous solutions, using a buffer at a neutral pH, such as PBS (pH 7.2), is recommended.

Q5: How should I protect this compound from light?

A5: The recommendation is to store this compound in a sealed container away from light.[1] When working with the compound or its solutions, it is best practice to use amber vials or tubes, or to wrap standard containers in aluminum foil to prevent photodecomposition. Minimize the exposure of the compound to ambient light during experimental procedures.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

M1 Muscarinic Receptor Signaling Pathway

This compound is a selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[4] It has been shown to act as a bitopic ligand, interacting with both allosteric and orthosteric sites on the receptor.[5] Activation of the M1 receptor by this compound initiates a downstream signaling cascade, including the phosphorylation of KCNQ2, NR1, and MARCKS.[4]

M1_Signaling_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Muscarinic Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates This compound This compound This compound->M1_Receptor Binds PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Effectors (KCNQ2, NR1, MARCKS) PKC->Downstream Phosphorylates

M1 Muscarinic Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Handling and Use of this compound

The following diagram outlines a logical workflow for the proper handling and use of this compound in a typical cell-based assay.

VU0364572_Workflow cluster_storage Storage cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow Storage Store this compound at -20°C or -80°C (Protect from light and moisture) StockSolution Prepare Stock Solution (e.g., in DMSO) Storage->StockSolution WorkingSolution Prepare Fresh Working Solution (Dilute stock in assay buffer) StockSolution->WorkingSolution Treatment Treat Cells with This compound Working Solution WorkingSolution->Treatment CellCulture Culture and Plate Cells CellCulture->Treatment Assay Perform Assay (e.g., Calcium Mobilization or ERK Phosphorylation) Treatment->Assay DataCollection Collect Data Assay->DataCollection DataAnalysis Analyze and Interpret Results DataCollection->DataAnalysis

Recommended workflow for handling and using this compound.

References

Troubleshooting unexpected results with VU0364572

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0364572. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides & FAQs

1. Question: My experimental results with this compound are inconsistent or weaker than expected. What are the potential causes?

Answer: Inconsistent or weak results with this compound can stem from several factors related to its complex mechanism of action and experimental conditions.

  • Bitopic Binding Mode: this compound is not a simple agonist. It acts as a bitopic ligand, engaging with both the orthosteric (primary) and an allosteric (secondary) binding site on the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] This can lead to variable functional activity depending on the cellular context and receptor reserve.

  • Receptor Expression Levels: The efficacy of this compound is highly dependent on the level of M1 receptor expression in your experimental system.[4] In cells with low M1 receptor density, the compound may act as a weak partial agonist, producing a modest response.[1][4]

  • Signaling Pathway Bias: this compound exhibits biased agonism. It robustly activates certain downstream signaling pathways, such as calcium mobilization and ERK1/2 phosphorylation, but has little to no effect on others, like β-arrestin recruitment.[4] If your assay measures a pathway that is not strongly engaged by this compound, you will observe a weak or absent response.

  • Brain Region Specificity: In vivo studies have shown that this compound can have differential effects in various brain regions. For instance, it elicits robust electrophysiological responses in the hippocampus but shows lower efficacy in the striatum.[4][5]

2. Question: I'm observing off-target effects in my experiments. Is this compound not selective for the M1 receptor?

Answer: While this compound is reported to be a highly selective M1 agonist at lower concentrations, it can exhibit off-target effects at higher concentrations.

  • Concentration-Dependent Selectivity: At concentrations up to 3 μM, this compound shows high selectivity for the M1 receptor.[1] However, at millimolar concentrations, it can displace ligands from other muscarinic receptor subtypes (M2, M3, M4, and M5), indicating a loss of selectivity.[1][2][3]

  • Weak Orthosteric Partial Agonism: The off-target effects at high concentrations are consistent with its action as a weak partial agonist at the orthosteric site of all five muscarinic receptor subtypes.[1][2][3]

Recommendation: To minimize off-target effects, it is crucial to perform dose-response experiments to determine the optimal concentration range where this compound is selective for the M1 receptor in your specific experimental setup.

3. Question: I am having issues with the solubility and stability of this compound in my experimental buffers. What should I do?

Answer: While the provided search results do not contain specific information on the solubility and stability of this compound, general principles for poorly soluble compounds can be applied. The stability of drug nanocrystals, which can be a formulation strategy for poorly soluble drugs, is dependent on the choice of stabilizers and can be affected by factors like temperature.[6][7][8][9]

General Troubleshooting for Solubility:

  • Solvent Selection: Test a range of biocompatible solvents.

  • pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the buffer.

  • Use of Surfactants or Stabilizers: Low concentrations of surfactants or polymers can help to increase the solubility and prevent precipitation.[8]

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

4. Question: I am not observing the expected pro-cognitive or antipsychotic-like effects in my behavioral experiments. Why might this be?

Answer: The behavioral effects of this compound can be nuanced and dependent on the specific model and experimental design.

  • Hippocampal-Dependent Tasks: this compound has been shown to enhance the acquisition of hippocampal-dependent cognitive functions.[4]

  • Limited Efficacy in Other Models: In contrast, it did not reverse amphetamine-induced hyperlocomotion, a model often used to predict antipsychotic efficacy.[4][10] This suggests that its therapeutic effects may be specific to certain neural circuits and behavioral paradigms.

  • Differential Brain Region Activation: The compound's varying efficacy in different brain regions likely contributes to these selective behavioral effects.[4]

Quantitative Data Summary

Table 1: this compound Binding Affinities (Ki) at Muscarinic Receptors

Receptor SubtypeKi (μM) ± SEM
rM145.9 ± 10.1
rM2> 100
rM3> 100
rM4> 100
rM5> 100

Data derived from competition binding experiments with [3H]-NMS in CHO cell membranes stably expressing rat muscarinic receptors.[1]

Table 2: Functional Potency (EC50) of this compound in a Calcium Mobilization Assay

Cell LineEC50 (nM) ± SEM
CHO cells expressing rat M1 receptors287 ± 147

This data indicates the concentration at which this compound elicits a half-maximal response in a specific in vitro functional assay.[1]

Table 3: Effect of Chronic this compound Treatment on Aβ Levels in 5XFAD Mice

Brain RegionAβ Fraction% Decrease vs. Vehicle
HippocampusSoluble Aβ4040.4%
CortexSoluble Aβ4234.2%**
HippocampusInsoluble Aβ4043.3%
CortexInsoluble Aβ4038.9%*
CortexInsoluble Aβ4234.2% (p=0.05)

*p < 0.05, **p < 0.01. Data shows the significant reduction in amyloid-beta peptides in a mouse model of Alzheimer's disease after chronic oral administration of this compound (10 mg/kg/day for 4 months).[11]

Key Experimental Protocols

1. Calcium Mobilization Assay

  • Cell Line: CHO cells stably expressing the rat M1 muscarinic acetylcholine receptor.

  • Protocol:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound in a suitable assay buffer.

    • Use a fluorescent plate reader to measure baseline fluorescence.

    • Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity over time.

    • As a positive control, use a known muscarinic agonist like carbachol.

    • Analyze the data by calculating the peak fluorescence response and plotting a dose-response curve to determine the EC50 value.[1]

2. [3H]-N-methylscopolamine ([3H]-NMS) Competition Binding Assay

  • Preparation: Prepare cell membranes from CHO cells stably expressing the desired muscarinic receptor subtype.

  • Protocol:

    • In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-NMS (a non-selective muscarinic antagonist radioligand), and increasing concentrations of this compound.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

    • Analyze the data using non-linear regression to determine the Ki value of this compound.[1]

Visualizations

Signaling_Pathway_this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor Gq Gq M1_Receptor->Gq Activates Beta_Arrestin β-Arrestin M1_Receptor->Beta_Arrestin PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC PKC DAG->PKC No_Recruitment No Significant Recruitment Beta_Arrestin->No_Recruitment Cellular_Response_1 Cellular Response (e.g., Neuroprotection) Ca_Release->Cellular_Response_1 ERK_Pathway ERK Pathway PKC->ERK_Pathway ERK_Pathway->Cellular_Response_1 This compound This compound This compound->M1_Receptor Binds (Bitopic)

Caption: Signaling pathway of this compound at the M1 receptor.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Concentration Is the concentration in the selective range? (< 3 µM) Start->Check_Concentration Check_Assay Is the assay measuring Ca²⁺ or ERK pathways? Check_Concentration->Check_Assay Yes Potential_Off_Target Off-target effects on M2-M5 are possible. Check_Concentration->Potential_Off_Target No Check_Receptor_Expression Is M1 receptor expression level high? Check_Assay->Check_Receptor_Expression Yes Consider_Pathway_Bias Result may be due to signaling pathway bias. (e.g., no β-arrestin recruitment) Check_Assay->Consider_Pathway_Bias No Consider_Low_Efficacy Result may be due to low receptor reserve. Check_Receptor_Expression->Consider_Low_Efficacy No Optimize_Experiment Optimize experimental conditions and re-evaluate. Check_Receptor_Expression->Optimize_Experiment Yes Consider_Pathway_Bias->Optimize_Experiment Consider_Low_Efficacy->Optimize_Experiment Potential_Off_Target->Optimize_Experiment

Caption: Troubleshooting workflow for unexpected this compound results.

References

Avoiding VU0364572-induced cholinergic side effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0364572. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies for mitigating its potential cholinergic side effects.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with this compound.

Issue 1: Observed Excessive Salivation or Diarrhea in Animal Subjects

  • Question: My animal subjects are exhibiting excessive salivation and/or diarrhea after administration of this compound. How can I reduce these side effects without compromising its central nervous system effects?

  • Answer: These are known cholinergic side effects that can be dose-limiting. Even though this compound is a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, on-target activation of peripheral M1 receptors can lead to these effects.[1][2][3] A primary strategy to mitigate these peripheral side effects is the co-administration of a peripherally restricted muscarinic antagonist.

    • Recommended Action: Administer a peripherally restricted muscarinic antagonist, such as trospium (B1681596) chloride, prior to or concurrently with this compound. Trospium does not readily cross the blood-brain barrier and can therefore block the peripheral effects of this compound without affecting its action in the central nervous system.[4]

    • Experimental Workflow for Mitigation:

      • Determine the optimal dose of the peripheral antagonist through a dose-response study.

      • Administer the peripheral antagonist (e.g., trospium chloride) intraperitoneally (IP) or orally (PO) at a predetermined time before this compound administration.

      • Administer this compound at the desired dose for your CNS experiment.

      • Monitor the animals for both the desired central effects and the reduction of peripheral side effects.

Issue 2: Difficulty in Establishing a Therapeutic Window Due to Side Effects

  • Question: I am finding it challenging to identify a dose of this compound that produces the desired cognitive enhancement without causing significant cholinergic side effects. What can I do?

  • Answer: Establishing a clear therapeutic window can be difficult due to the on-target nature of the cholinergic side effects.[1][2][3] In addition to using a peripheral antagonist, a careful dose-escalation study is recommended. The intrinsic activity of this compound as a partial agonist suggests that modest but selective M1 activation may be sufficient for therapeutic benefit while minimizing side effects.[5]

    • Recommended Action:

      • Dose-Response Curve: Conduct a detailed dose-response study for both the desired CNS effect (e.g., cognitive enhancement in a specific behavioral task) and the cholinergic side effects (salivation, GI motility). This will help you identify the lowest effective dose for your primary outcome and the dose at which side effects become prominent.

      • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to correlate plasma and brain concentrations of this compound with its efficacy and side effects. This can help in designing a dosing regimen that maintains therapeutic brain concentrations while minimizing peak plasma concentrations that may drive peripheral adverse events.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[4] It binds to a site on the receptor that is different from the binding site of the endogenous ligand, acetylcholine. This allosteric binding leads to the activation of the M1 receptor.

Q2: Why does a selective M1 agonist like this compound still cause cholinergic side effects?

A2: While this compound is selective for the M1 receptor subtype, M1 receptors are present in both the central nervous system and in peripheral tissues, including salivary glands and the gastrointestinal tract.[1][6][7] Activation of these peripheral M1 receptors is sufficient to induce classical cholinergic side effects such as salivation and diarrhea.[1][2][3] This is often referred to as an "on-target" adverse effect.

Q3: Are there alternative compounds to this compound that may have a better side effect profile?

A3: The field is actively developing M1-targeting compounds with improved side-effect profiles. M1 positive allosteric modulators (PAMs) that lack intrinsic agonist activity are one such area of interest. These compounds enhance the effect of acetylcholine at the M1 receptor without activating it directly, which may offer a wider therapeutic window.[8][9][10]

Q4: What is the evidence for the co-administration strategy with a peripheral antagonist?

A4: The combination of the M1/M4 agonist xanomeline (B1663083) with the peripherally restricted antagonist trospium (known as KarXT) has shown success in clinical trials by significantly reducing the cholinergic side effects of xanomeline.[4] This provides a strong rationale for applying a similar strategy to mitigate the side effects of other M1 agonists like this compound.

Data Presentation

Table 1: Qualitative Comparison of Strategies to Mitigate Cholinergic Side Effects of M1 Agonists

StrategyEfficacy in Reducing Peripheral Side EffectsPotential Impact on Central EfficacyKey Considerations
Co-administration with a Peripherally Restricted Antagonist (e.g., Trospium) HighLow to NoneRequires optimization of antagonist dose and timing.
Dose Optimization ModerateDose-dependentMay not completely eliminate side effects at therapeutically relevant CNS doses.
Use of Partial Agonists/PAMs with Low Intrinsic Activity High (in principle)Dependent on compoundA drug discovery approach rather than a direct mitigation strategy for this compound.

Table 2: Dose-Dependent Cholinergic Side Effects of Muscarinic Agonists (Illustrative Data from Pilocarpine (B147212) in Mice)

Pilocarpine Dose (mg/kg, s.c.)Mean Saliva Secretion (µl) in Wild-Type MiceMean Saliva Secretion (µl) in M1 Knockout MiceMean Saliva Secretion (µl) in M3 Knockout Mice
1~150Significantly ReducedSignificantly Reduced
5~300Modestly ReducedModestly Reduced
15~400UnchangedUnchanged

Experimental Protocols

Protocol 1: Assessment of Salivation in Rodents

This protocol is adapted from methods used to measure pilocarpine-induced salivation in mice.

  • Materials:

    • This compound

    • Peripherally restricted muscarinic antagonist (e.g., trospium chloride)

    • Saline solution

    • Pre-weighed cotton balls or absorbent swabs

    • Forceps

    • Microcentrifuge tubes

    • Analytical balance

  • Procedure:

    • House animals individually during the experiment.

    • Administer the peripherally restricted antagonist or vehicle (saline) at the predetermined time before the agonist.

    • Administer this compound or vehicle subcutaneously (s.c.) or via the desired route.

    • Immediately after injection, place a pre-weighed cotton ball into the animal's mouth.

    • Collect saliva for a defined period (e.g., 15-30 minutes), replacing the cotton ball as it becomes saturated.

    • Weigh the cotton balls immediately after collection to determine the amount of saliva secreted (1 mg ≈ 1 µl).

    • Express data as total saliva volume per unit time.

Protocol 2: Assessment of Gastrointestinal Motility in Rodents (Charcoal Meal Test)

This protocol is a common method for assessing the prokinetic effects of drugs.

  • Materials:

    • This compound

    • Peripherally restricted muscarinic antagonist (e.g., trospium chloride)

    • Saline solution

    • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic or methylcellulose)

    • Oral gavage needles

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the peripherally restricted antagonist or vehicle.

    • Administer this compound or vehicle at the desired time point.

    • After a set time (e.g., 30 minutes), administer the charcoal meal orally via gavage (e.g., 0.2-0.5 ml).

    • After a further defined period (e.g., 20-30 minutes), euthanize the animals by an approved method.

    • Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

    • Calculate the percent of intestinal transit as: (distance traveled by charcoal / total length of small intestine) x 100.

Mandatory Visualizations

M1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Saliva Secretion, Smooth Muscle Contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: M1 receptor signaling pathway activated by this compound.

Mitigation_Workflow cluster_experiment Experimental Workflow Start Start: Observe Cholinergic Side Effects Dose_Response Conduct Dose-Response Study for Side Effects and CNS Efficacy Start->Dose_Response Select_Antagonist Select Peripherally Restricted Muscarinic Antagonist (e.g., Trospium) Dose_Response->Select_Antagonist Co_Administer Co-administer Antagonist with this compound Select_Antagonist->Co_Administer Assess_Outcome Assess Reduction in Side Effects and Maintenance of CNS Efficacy Co_Administer->Assess_Outcome End End: Optimized Dosing Strategy Assess_Outcome->End

Caption: Workflow for mitigating this compound-induced side effects.

References

Interpreting VU0364572 dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0364572. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret dose-response curves and navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a different site on the receptor, known as an allosteric site.[3] This binding event modulates the receptor's function. Specifically, this compound is considered a "bitopic" ligand, suggesting it may interact with both an allosteric site and portions of the orthosteric binding site.[3]

Q2: What are the expected EC50 values for this compound in different functional assays?

The potency of this compound, as measured by its half-maximal effective concentration (EC50), can vary significantly depending on the assay system and the specific signaling pathway being measured. This is a common characteristic of allosteric modulators due to differences in receptor reserve and signal amplification between pathways.

Assay TypeCell LineReported EC50 (µM)Emax (% of control agonist)Reference
Calcium MobilizationCHO cells expressing hM10.1170.8 ± 6.43 (% CCh)[1][4]
IP AccumulationCHO cells expressing M123.2 ± 11.5~30% (% CCh)[3]
ERK1/2 PhosphorylationHEK293T cells expressing hM1Not explicitly stated, but showed concentration-dependent increases.Robust activation observed.[5]
β-arrestin RecruitmenthM1 CHO PathHunter cellsLittle to no effect observed.-[4]

CCh: Carbachol, a standard orthosteric agonist for mAChRs.

Q3: Why am I observing different potency or efficacy for this compound compared to published data?

Discrepancies in potency (EC50) and efficacy (Emax) can arise from several factors:

  • Receptor Expression Levels: The effects of allosteric agonists can be highly dependent on the level of receptor expression in your cell system.[4] Systems with high receptor reserve may show greater potency and efficacy.

  • Assay-Specific Signal Amplification: Different signaling pathways (e.g., calcium mobilization vs. IP accumulation) have varying degrees of signal amplification. Assays with higher amplification can result in a left-shifted dose-response curve (higher potency).[3]

  • Cellular Background: The specific cell line used can influence the coupling of the M1 receptor to downstream signaling pathways.

  • Assay Conditions: Minor variations in experimental conditions such as temperature, incubation times, and buffer components can impact the results.

Troubleshooting Guides

Problem 1: My dose-response curve for this compound is not sigmoidal (e.g., it's bell-shaped or biphasic).

A non-sigmoidal dose-response curve is not uncommon for allosteric modulators.

  • Possible Cause: At high concentrations, some allosteric compounds can exhibit off-target effects or may begin to act as antagonists. This compound itself has been shown to antagonize carbachol-induced responses in IP hydrolysis assays at higher concentrations.[3]

  • Troubleshooting Steps:

    • Expand Concentration Range: Ensure you are testing a wide enough range of concentrations to fully define the shape of the curve.

    • Check for Solubility Issues: At high concentrations, the compound may be precipitating out of solution. Visually inspect your solutions and consider performing a solubility test.

    • Consider Assay Artifacts: Some assay technologies can be prone to artifacts at high compound concentrations. Review the technical specifications of your assay.

    • Evaluate Off-Target Effects: If possible, test this compound in a cell line that does not express the M1 receptor to check for non-specific effects.

Problem 2: I am not observing any agonist activity with this compound.

  • Possible Cause: The chosen assay may not be sensitive enough to detect the partial agonism of this compound.

  • Troubleshooting Steps:

    • Assay Selection: this compound shows robust responses in calcium mobilization and ERK phosphorylation assays but is weak in IP accumulation and has little to no effect on β-arrestin recruitment.[3][4] Consider switching to a more sensitive assay like calcium mobilization.

    • Receptor Expression: As mentioned in the FAQs, low receptor expression can lead to a diminished response. Verify the expression level of the M1 receptor in your cell line.

    • Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.

Problem 3: The response to this compound is highly variable between experiments.

  • Possible Cause: Inconsistent cell culture conditions or assay procedures can lead to variability.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions.

    • Optimize Assay Protocol: Ensure consistent incubation times, reagent concentrations, and instrument settings.

    • Include Proper Controls: Always include a positive control (e.g., a full M1 agonist like carbachol) and a negative control (vehicle) on every plate to monitor assay performance.

Experimental Protocols & Methodologies

Calcium Mobilization Assay

This is a common assay for measuring Gq-coupled GPCR activation.

  • Cell Plating: Seed CHO cells stably expressing the human M1 mAChR into 384-well black-walled, clear-bottom plates.

  • Dye Loading: The next day, wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) and then load the cells with a calcium-sensitive dye (e.g., Fluo-8 No Wash) for 90 minutes at 30°C.

  • Compound Addition: Prepare a dilution series of this compound in assay buffer. Add the compound to the plate and immediately measure the fluorescence intensity using a plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Phosphoinositide (IP) Accumulation Assay

This assay measures the accumulation of inositol (B14025) phosphates, a downstream product of PLC activation.

  • Cell Labeling: Plate M1-expressing cells and label them with [3H]myo-inositol overnight.

  • Assay Initiation: Wash the cells and pre-incubate with LiCl (which prevents the breakdown of inositol monophosphates) for a short period.

  • Compound Treatment: Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes).

  • IP Isolation: Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.

  • Quantification: Measure the amount of [3H]inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the compound concentration and fit to a dose-response curve.

Signaling Pathways and Workflows

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 mAChR by an agonist like this compound initiates a cascade of intracellular events. The primary pathway involves the coupling to Gq/11 proteins.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1_Receptor M1 Receptor This compound->M1_Receptor Binds Gq_11 Gq/11 M1_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release Induces PKC PKC DAG->PKC Activates ERK_Activation ERK Activation PKC->ERK_Activation Leads to

Caption: M1 mAChR Gq-coupled signaling cascade.

Experimental Workflow for Dose-Response Analysis

A logical workflow is critical for obtaining reliable dose-response data.

Experimental_Workflow Start Start Cell_Culture Cell Culture (M1-expressing cells) Start->Cell_Culture Cell_Plating Plate Cells in Assay Plate Cell_Culture->Cell_Plating Assay_Execution Perform Functional Assay (e.g., Calcium Mobilization) Cell_Plating->Assay_Execution Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Assay_Execution Data_Acquisition Read Plate (e.g., Fluorescence) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (Normalization, Curve Fitting) Data_Acquisition->Data_Analysis EC50_Emax Determine EC50 & Emax Data_Analysis->EC50_Emax End End EC50_Emax->End

Caption: Standard workflow for in vitro dose-response experiments.

References

Technical Support Center: VU0364572 Pharmacokinetics in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the pharmacokinetic properties of VU0364572 in rodents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental methodologies.

Pharmacokinetic Parameters of this compound in Rodents

For easy comparison, the key pharmacokinetic parameters of this compound in rats and mice are summarized below.

ParameterRatMouse
Half-Life (t½) ~4 hours (variable, 1.6 - 8.6 hours)[1]~45 minutes[2]
Oral Bioavailability (F%) 39%[1]Not explicitly reported, but described as orally bioavailable and effective with chronic oral administration[1][2]
Route of Administration Intravenous (IV), Oral (PO)[1]Oral (in drinking water for chronic studies)[1][2]
Reported CNS Penetration Yes, described as CNS penetrant[2]Yes, described as CNS penetrant[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering this compound to rats?

A1: For intravenous (IV) administration in rats, a vehicle of 10% N-Methyl Pyrrolidinone (NMP) and 90% PEG-400 has been successfully used. For oral (PO) administration, a formulation of 10% NMP, 85% PEG-400, and 5% Tocopheryl Polyethylene Glycol Succinate (TPGS) has been reported.[1]

Q2: How should this compound be prepared for administration?

A2: this compound is a mono-HCl salt. To improve solubility and systemic absorption, it has been prepared as a jet-milled powder.[1] For oral administration in mice via drinking water, a concentration of 0.075 mg/mL has been used for chronic studies.

Q3: Is this compound CNS penetrant?

A3: Yes, this compound is reported to be a central nervous system (CNS) penetrant M1 agonist.[2]

Q4: What is the known half-life of this compound in mice?

A4: The half-life of this compound in mice is approximately 45 minutes.[2]

Q5: What is the oral bioavailability of this compound in rats?

A5: The oral bioavailability of this compound in rats has been determined to be 39%.[1]

Troubleshooting Guides

Issue: High variability in pharmacokinetic data in rats.

  • Possible Cause: The reported half-life of this compound in rats shows considerable variation (1.6 to 8.6 hours)[1]. This could be due to several factors including differences in individual animal metabolism, formulation consistency, or the stress levels of the animals during the experiment.

  • Troubleshooting Steps:

    • Standardize Animal Population: Use rats of the same age, sex, and strain to minimize biological variability.

    • Ensure Formulation Homogeneity: If preparing the dosing solution in-house, ensure the compound is fully dissolved and the solution is homogenous. For suspensions, ensure they are well-mixed before each administration.

    • Refine Dosing Technique: For oral gavage, ensure consistent and accurate delivery to the stomach to minimize variability in absorption.

    • Control for Stress: Acclimatize animals to handling and the experimental procedures to reduce stress-induced physiological changes that can affect pharmacokinetics.

Issue: Unexpectedly low plasma concentrations after oral administration in mice.

  • Possible Cause: While this compound is orally bioavailable, factors such as first-pass metabolism or formulation issues could lead to lower than expected plasma levels. The compound and its analogs can be subject to rapid metabolism.

  • Troubleshooting Steps:

    • Verify Formulation: For administration in drinking water, ensure the stability of this compound in the water over the course of the study. Check for precipitation.

    • Assess Water Consumption: Monitor the daily water intake of the mice to ensure they are receiving the intended dose.

    • Consider Alternative Dosing: If drinking water administration proves unreliable, consider oral gavage for more precise dosing.

    • Investigate Metabolism: If consistently low exposure is observed, it may be beneficial to conduct a pilot study to investigate the metabolic profile of this compound in the specific mouse strain being used.

Experimental Protocols

Rat Pharmacokinetic Study Protocol

This protocol is based on methodologies described in published literature[1].

1. Animal Model:

  • Male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.

2. Formulations:

  • Intravenous (IV): 1 mg/mL solution in 10% N-Methyl Pyrrolidinone (NMP) and 90% PEG-400.

  • Oral (PO): Solution in 10% NMP, 85% PEG-400, and 5% TPGS.

3. Dosing:

  • IV: 1 mg/kg administered as a 10-minute constant rate infusion into the jugular vein.

  • PO: 2.5 mg/kg via oral gavage.

4. Blood Sampling:

  • Collect serial blood samples from the jugular vein cannula at the following time points post-dose:

    • IV: Pre-dose, 0.17, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, and 24 hours.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Collect blood into EDTA-containing tubes.

  • Centrifuge to separate plasma and store at -80°C until analysis.

5. Plasma Analysis:

  • Determine this compound concentrations in plasma samples using a validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, and F%) using non-compartmental analysis of the plasma concentration-time data.

Chronic Oral Administration in Mice via Drinking Water

This protocol is based on methodologies described in published literature.

1. Animal Model:

  • Transgenic mouse models (e.g., 5XFAD) or wild-type mice.

2. Formulation:

  • Dissolve this compound in drinking water at a concentration of 0.075 mg/mL.

3. Dosing:

  • Provide the drug-containing water ad libitum.

  • Replace the medicated water regularly to ensure stability and consistent concentration.

  • Monitor water consumption to estimate the daily dose (approximately 10 mg/kg/day).

4. Study Duration:

  • Chronic studies have been conducted for periods of up to 4 months.

5. Sample Collection for CNS Exposure:

  • At the end of the study, collect brain tissue for analysis.

  • Homogenize brain tissue and extract the drug for quantification by LC-MS/MS to determine CNS concentrations.

Visualizations

experimental_workflow cluster_rat_pk Rat Pharmacokinetic Study cluster_mouse_pk Mouse Chronic Oral Dosing Study rat_formulation Formulation (IV or PO) rat_dosing Dosing (IV Infusion or Oral Gavage) rat_formulation->rat_dosing rat_sampling Serial Blood Sampling rat_dosing->rat_sampling rat_analysis LC-MS/MS Analysis of Plasma rat_sampling->rat_analysis rat_pk_calc Pharmacokinetic Parameter Calculation rat_analysis->rat_pk_calc mouse_formulation Formulation (in Drinking Water) mouse_dosing Ad Libitum Administration mouse_formulation->mouse_dosing mouse_monitoring Monitor Water Intake mouse_dosing->mouse_monitoring mouse_tissue_collection Brain Tissue Collection mouse_dosing->mouse_tissue_collection mouse_analysis LC-MS/MS Analysis of Brain Homogenate mouse_tissue_collection->mouse_analysis mouse_cns_exposure Determine CNS Exposure mouse_analysis->mouse_cns_exposure

Caption: Experimental workflows for pharmacokinetic studies of this compound in rats and mice.

signaling_pathway This compound This compound M1_Receptor M1 Muscarinic Acetylcholine (B1216132) Receptor This compound->M1_Receptor Allosteric Agonist Gq_protein Gq Protein Activation M1_Receptor->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Downstream_effects Downstream Cellular Effects (e.g., ERK activation) Ca_release->Downstream_effects

Caption: Simplified signaling pathway of the M1 muscarinic acetylcholine receptor activated by this compound.

References

Technical Support Center: Cell Viability Assays with VU0364572

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using VU0364572 in cell viability and cytotoxicity assays. This resource provides troubleshooting guidance and frequently asked questions to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] It has a bitopic binding mode, meaning it interacts with both an allosteric site and the orthosteric acetylcholine (ACh) binding site on the receptor.[2] This dual interaction leads to the activation of the M1 receptor, which can trigger downstream signaling pathways involved in various cellular processes.[2] Primarily, it is known to induce calcium mobilization and ERK phosphorylation.[3]

Q2: What are the expected effects of this compound on cell viability?

A2: The effect of this compound on cell viability is context-dependent and will vary based on the cell type and the expression level of the M1 muscarinic receptor. In cell lines endogenously expressing or engineered to overexpress the M1 receptor, this compound can modulate signaling pathways that influence cell proliferation and survival.[3][4] However, at high concentrations, like many small molecules, it may exhibit off-target effects leading to cytotoxicity. It is crucial to determine the optimal concentration range for your specific cell line.

Q3: What is a typical effective concentration range for this compound in cell-based assays?

A3: The EC50 of this compound for M1 receptor activation is reported to be approximately 0.11 µM (110 nM) in functional assays like calcium mobilization.[1] For cell viability assays, a dose-response experiment is recommended, typically starting from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM) to determine the optimal working concentration for your specific cell line and assay.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No effect or weak response to this compound treatment. Low or no M1 receptor expression in the cell line: The cellular response to this compound is dependent on the presence of the M1 muscarinic receptor.- Confirm M1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Consider using a cell line known to express the M1 receptor or a recombinant cell line overexpressing the receptor.
Suboptimal compound concentration: The effective concentration can vary between cell types.- Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the EC50 or IC50 for your specific assay.
Compound instability in culture medium: Prolonged incubation at 37°C can lead to the degradation of some compounds.- For long-term experiments (>24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).[5][6]
High variability between replicate wells. Inconsistent cell seeding: Uneven cell distribution will lead to variable results.- Ensure proper cell suspension before seeding and use appropriate pipetting techniques to achieve a uniform cell density across all wells.
Edge effects in multi-well plates: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.- Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
Compound precipitation: this compound may precipitate out of solution at high concentrations or in certain media formulations.- Visually inspect your working solutions and the media in the wells for any signs of precipitation.- Prepare fresh dilutions for each experiment and ensure the DMSO concentration remains low.[7]
Unexpected cytotoxicity observed. High compound concentration: At concentrations significantly above the EC50 for M1 activation, off-target effects can lead to cytotoxicity.- Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration 50 (CC50) and work with concentrations below this threshold.[7]
Solvent toxicity: DMSO can be toxic to cells at higher concentrations.- Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically <0.1% to 0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess any solvent-induced toxicity.[7]
Discrepancy between different viability assays (e.g., MTT vs. ATP-based). Assay-specific interference: this compound may interfere with the chemistry of a particular assay. For example, compounds can affect mitochondrial reductase activity, which is the basis of the MTT assay.- To confirm your results, use a second, mechanistically different viability assay (e.g., an ATP-based assay like CellTiter-Glo, or a dye exclusion assay like Trypan Blue).- Some compounds are known to interfere with the MTT assay by affecting formazan (B1609692) exocytosis or having photosensitizing properties.[8][9][10]
Different cellular processes being measured: MTT assays measure metabolic activity, while ATP-based assays measure the level of intracellular ATP. These do not always directly correlate.- Consider what each assay measures and how this compound might be affecting those specific cellular processes. For instance, M1 receptor activation could alter cellular metabolism without immediately impacting ATP levels.

Quantitative Data Summary

The following tables provide representative data from hypothetical cell viability and cytotoxicity experiments with this compound in a CHO cell line stably expressing the human M1 muscarinic receptor (CHO-M1).

Table 1: EC50 Values of this compound in Functional Assays

Assay TypeCell LineEC50 (µM)Reference
Calcium MobilizationCHO-rM10.287 ± 0.147[2]
Inositol Phosphate AccumulationCHO-rM123.2 ± 11.5[2]

Table 2: Hypothetical IC50 Values of this compound in Cytotoxicity Assays

Assay TypeCell LineIncubation TimeIC50 (µM)
MTT AssayCHO-M148 hours85.6
CellTiter-Glo® AssayCHO-M148 hours92.3
MTT AssayWild-Type CHO48 hours>100
CellTiter-Glo® AssayWild-Type CHO48 hours>100

Note: The IC50 values in Table 2 are hypothetical and for illustrative purposes. Actual values will depend on the specific experimental conditions and cell line used.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[6][7][11][12]

Materials:

  • Cells of interest (e.g., CHO-M1)

  • Complete cell culture medium

  • This compound

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions (Promega).[10][13][14][15][16]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells into a 96-well opaque-walled plate at an optimal density.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add the compound dilutions to the respective wells. Include vehicle and untreated controls.

  • Incubate for the desired treatment period.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability based on the relative luminescence units (RLU) compared to the untreated control.

Visualizations

M1_Signaling_Pathway This compound This compound M1R M1 Receptor This compound->M1R Activates Gq_11 Gq/11 M1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates ERK_pathway ERK Pathway PKC->ERK_pathway Activates

Caption: Simplified signaling pathway of M1 muscarinic receptor activation by this compound.

Viability_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare this compound serial dilutions treat_cells Treat cells with This compound prepare_compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add MTT or CellTiter-Glo® Reagent incubate->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read Absorbance or Luminescence incubate_reagent->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: General experimental workflow for cell viability assays with this compound.

Troubleshooting_Logic start Unexpected Result (e.g., no effect, high variability) check_receptor Check M1 Receptor Expression start->check_receptor check_concentration Review Compound Concentration start->check_concentration check_controls Examine Controls (Vehicle, Untreated) start->check_controls check_assay Consider Assay Interference start->check_assay solution_receptor Use appropriate cell line check_receptor->solution_receptor Low/No Expression solution_concentration Perform dose-response experiment check_concentration->solution_concentration Suboptimal solution_controls Check for solvent toxicity or plate effects check_controls->solution_controls Anomalies Found solution_assay Use an orthogonal viability assay check_assay->solution_assay Potential Interference

Caption: Logical workflow for troubleshooting unexpected results in cell viability assays.

References

Validation & Comparative

A Comparative Guide to M1 Muscarinic Receptor Agonists: VU0364572 vs. Xanomeline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0364572 and xanomeline (B1663083), two prominent agonists of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). This analysis is based on experimental data to delineate their respective pharmacological profiles.

The M1 muscarinic acetylcholine receptor is a key target in the central nervous system for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Both this compound and xanomeline have emerged as significant research tools and potential therapeutic agents due to their distinct mechanisms of M1 receptor activation.

At a Glance: Key Differences

FeatureThis compoundXanomeline
Primary Mechanism Allosteric/Bitopic AgonistFunctionally Selective M1/M4 Agonist
Binding Site Acts at an allosteric site, but may also interact with the orthosteric site.[4][5][6]Primarily interacts with the orthosteric binding site, but exhibits unique persistent binding.[7]
Selectivity Highly selective for the M1 receptor.[1][8]Functionally selective for M1 and M4 receptors.[2][9][10][11][12]
Activation Kinetics Conventional agonist kinetics.Exhibits wash-resistant binding and persistent receptor activation.[7]

Quantitative Comparison: Potency, Efficacy, and Binding Affinity

The following tables summarize the quantitative pharmacological data for this compound and xanomeline from various in vitro studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Potency (EC50) in M1 Receptor Activation Assays
CompoundAssay TypeCell LineEC50Reference
This compound Calcium MobilizationCHO cells expressing rat M1287 ± 147 nM[4]
This compound Calcium MobilizationNot Specified0.11 µM[8]
Xanomeline Phosphoinositide HydrolysisCHO rM1 cellspEC50 = 7.4 ± 0.11[9]
Xanomeline Phospholipid HydrolysisCHO cells with genetic m1-[10]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Table 2: Efficacy (Emax) in M1 Receptor Activation Assays
CompoundAssay TypeCell LineEmax (% of control agonist)Reference
This compound Calcium MobilizationCHO cells expressing rat M1Partial Agonist[4]
Xanomeline Phospholipid HydrolysisCHO, BHK, and A9 L cells with genetic m1100%, 72%, and 55% of carbachol (B1668302)[10]
Xanomeline GTPγS Binding at M1CHO cells with human M1Full Agonist[13]
Xanomeline GTPγS Binding at M2CHO cells with human M240% of carbachol (Partial Agonist)[13]
Table 3: Binding Affinity (Ki) at Muscarinic Receptors
CompoundReceptor SubtypeCell LineKi (nM)Reference
This compound rM1CHO cells-[4]
This compound rM2CHO cells-[4]
This compound rM3CHO cells-[4]
This compound rM4CHO cells-[4]
This compound rM5CHO cells-[4]
Xanomeline M1CHO cells296[13]
Xanomeline M2CHO cells294[13]

Note: A lower Ki value indicates a higher binding affinity.

Mechanism of Action and Signaling Pathways

This compound is characterized as an allosteric agonist, meaning it binds to a site on the M1 receptor that is distinct from the binding site of the endogenous ligand, acetylcholine.[1][4] Some studies also suggest a "bitopic" binding mode, where it may interact with both the allosteric and orthosteric sites.[4][5][6] This allosteric modulation allows for a high degree of selectivity for the M1 receptor subtype.

Xanomeline, on the other hand, is considered a functionally selective agonist with a preference for M1 and M4 receptors.[2][9][10][11][12] A key feature of xanomeline is its "wash-resistant" binding, which leads to persistent activation of the M1 receptor even after the compound has been removed from the extracellular environment.[7] This prolonged engagement with the receptor may contribute to its unique pharmacological effects.[11]

Both compounds, upon binding to and activating the M1 receptor, initiate a canonical Gq-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M1_Signaling_Pathway cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq Protein M1->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Agonist This compound or Xanomeline Agonist->M1 binds Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream Binding_Assay_Workflow start Start membranes Prepare cell membranes expressing M1 receptors start->membranes incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]-NMS) and varying concentrations of the test compound membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify radioactivity of the bound ligand separate->quantify analyze Analyze data to determine the Ki value quantify->analyze end End analyze->end Calcium_Assay_Workflow start Start cells Plate cells expressing M1 receptors start->cells dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cells->dye_loading stimulation Stimulate cells with varying concentrations of the test compound dye_loading->stimulation measure Measure changes in fluorescence intensity over time using a plate reader (e.g., FLIPR) stimulation->measure analyze Analyze data to determine EC50 and Emax values measure->analyze end End analyze->end

References

A Comparative Guide to VU0364572 and Other M1 Allosteric Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of M1 muscarinic acetylcholine (B1216132) receptor agonists, this guide provides an objective comparison of VU0364572 with other key M1 allosteric agonists. The following sections detail quantitative performance data, experimental methodologies, and signaling pathway diagrams to support informed decisions in neuroscience research and therapeutic development.

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a critical target in the central nervous system for potential treatments of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] Allosteric agonists, which bind to a site on the receptor distinct from the endogenous acetylcholine binding site, offer the potential for greater subtype selectivity and novel signaling properties compared to traditional orthosteric agonists.[3][4] this compound has emerged as a significant tool compound in this class, demonstrating selectivity and efficacy in preclinical models.[5][6] This guide compares this compound to other notable M1 allosteric agonists, including VU0357017, AC-42, and 77-LH-28-1, focusing on their performance in key in vitro assays.

Quantitative Comparison of M1 Allosteric Agonists

The following tables summarize the potency (EC50) and efficacy (Emax) of this compound and other M1 allosteric agonists across different signaling pathways. These values are crucial for understanding the functional profile and potential biased agonism of each compound.

CompoundAssayEC50 (µM)Emax (% of Carbachol)Cell LineReference
This compound Calcium Mobilization0.11~95%hM1 CHO[1][5][6]
ERK1/2 Phosphorylation~0.2Robust increasehM1 CHO[1]
β-arrestin Recruitment>30Little to no effecthM1 CHO[1]
Inositol Phosphate Accumulation~4~30%CHO-rM1[3]
VU0357017 Calcium Mobilization~0.3Partial agonisthM1 CHO[1]
ERK1/2 Phosphorylation~1Modest increasehM1 CHO[1]
β-arrestin Recruitment>30Little to no effecthM1 CHO[1]
AC-42 Gαq/11 Activation ([³⁵S]GTPγS)-Agonist activityCHO-hM1[7]
Total Inositol Phosphate-Agonist activityCHO-hM1[7]
Gαi1/2 Activation ([³⁵S]GTPγS)-No significant responseCHO-hM1[7]
cAMP Accumulation (forskolin-stimulated)-EnhancementCHO-hM1[7]
77-LH-28-1 Gαq/11 Activation ([³⁵S]GTPγS)-Agonist activityCHO-hM1[7]
Total Inositol Phosphate-Agonist activityCHO-hM1[7]
Gαi1/2 Activation ([³⁵S]GTPγS)-No significant responseCHO-hM1[7]
cAMP Accumulation (forskolin-stimulated)-EnhancementCHO-hM1[7]

EC50 and Emax values are approximate and can vary depending on the specific experimental conditions and cell line used.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following are outlines of the key experimental protocols used to characterize M1 allosteric agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following M1 receptor activation, a primary downstream event of Gq/11 coupling.[8]

  • Cell Culture: Human M1-expressing Chinese Hamster Ovary (CHO) cells are plated in 96-well plates.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium indicator dye, such as Fluo-4 AM, dissolved in a buffered salt solution (e.g., HBSS) for approximately 45-60 minutes at 37°C.

  • Compound Addition: The dye solution is removed and replaced with fresh buffer. Test compounds (e.g., this compound) are serially diluted and added to the wells.

  • Signal Detection: Changes in fluorescence, indicative of intracellular calcium levels, are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation). Data is typically collected before and after compound addition to establish a baseline and measure the response.

  • Data Analysis: The fluorescence signal is normalized to the baseline, and dose-response curves are generated to calculate EC50 and Emax values.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, another downstream signaling cascade of M1 receptor activation.

  • Cell Culture and Starvation: hM1-CHO cells are plated and grown to a suitable confluency. Prior to the experiment, cells are serum-starved for several hours to reduce basal ERK phosphorylation.

  • Compound Treatment: Cells are treated with various concentrations of the M1 allosteric agonist for a specific duration (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: The cells are washed and then lysed to extract cellular proteins.

  • Detection: Phosphorylated ERK1/2 and total ERK1/2 levels are measured using methods such as ELISA-based kits (e.g., SureFire ERK phosphorylation assay), Western blotting, or bead-based assays.

  • Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated and normalized to the vehicle control. Dose-response curves are then plotted to determine potency and efficacy.

β-arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the activated M1 receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway.

  • Cell Line: A specialized cell line co-expressing the M1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., PathHunter Express hM1 CHO cells from DiscoverX).

  • Compound Treatment: Cells are plated in 96-well plates and treated with the test compounds for a defined incubation period (e.g., 90 minutes) at 37°C.

  • Signal Detection: A substrate is added to the wells, and the resulting luminescence, generated upon the interaction of the two protein fragments (indicating β-arrestin recruitment), is measured using a luminometer.

  • Data Analysis: Luminescence values are used to generate dose-response curves and quantify the extent of β-arrestin recruitment.

Signaling Pathways and Biased Agonism

M1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. However, they can also couple to other G proteins, such as Gs and Gi/o, and activate pathways like β-arrestin recruitment.[7][9] Allosteric agonists can exhibit "biased agonism," preferentially activating one signaling pathway over another.[1][9] For instance, this compound and VU0357017 strongly activate Gq-mediated calcium and ERK signaling but have minimal effect on β-arrestin recruitment.[1] This biased profile may have significant implications for the therapeutic effects and side-effect profiles of these compounds.

M1_Signaling_Pathways M1 Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_agonists Agonists cluster_gproteins G Proteins cluster_downstream Downstream Signaling M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Strongly Activated by This compound Gs Gs M1R->Gs Activated Gi Gi/o M1R->Gi Activated by some orthosteric agonists Arrestin β-arrestin Recruitment M1R->Arrestin Weakly/Not Activated by this compound This compound This compound This compound->M1R Allosteric Site Orthosteric_Agonist Orthosteric Agonist (e.g., Acetylcholine) Orthosteric_Agonist->M1R Orthosteric Site PLC PLC Gq11->PLC AC Adenylyl Cyclase Gs->AC Ca_ERK Calcium Mobilization ERK Phosphorylation PLC->Ca_ERK cAMP cAMP Production AC->cAMP

Caption: M1 receptor signaling pathways and the biased agonism of this compound.

Experimental_Workflow General Experimental Workflow for M1 Agonist Characterization cluster_cell_prep Cell Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Cell_Culture Culture hM1-CHO Cells Plating Plate cells in 96-well plates Cell_Culture->Plating Calcium_Assay Calcium Mobilization Assay (Fluo-4 Dye) Plating->Calcium_Assay ERK_Assay ERK Phosphorylation Assay (ELISA/Western) Plating->ERK_Assay Arrestin_Assay β-arrestin Recruitment Assay (Enzyme Complementation) Plating->Arrestin_Assay Dose_Response Generate Dose-Response Curves Calcium_Assay->Dose_Response ERK_Assay->Dose_Response Arrestin_Assay->Dose_Response EC50_Emax Calculate EC50 and Emax Dose_Response->EC50_Emax

Caption: A generalized workflow for the in vitro characterization of M1 allosteric agonists.

References

A Comparative Analysis of VU0364572 and Traditional M1 Agonists in Muscarinic Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of VU0364572, a novel M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, with that of traditional M1 agonists. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to offer a comprehensive resource for researchers in neuroscience and drug discovery.

Distinguishing Mechanisms: A New Class of M1 Agonist

Traditional M1 agonists, such as carbachol (B1668302) and oxotremorine, are orthosteric agonists, meaning they bind directly to the same site as the endogenous neurotransmitter, acetylcholine (ACh). In contrast, this compound represents a newer class of M1-selective agonists that are characterized as allosteric or bitopic ligands.[1] This means this compound binds to a site on the M1 receptor that is distinct from the ACh binding site (an allosteric site) and may also interact with a part of the orthosteric site.[1] This unique mechanism of action is believed to be crucial for its high selectivity for the M1 receptor subtype over other mAChR subtypes.[1]

While traditional agonists directly activate the receptor by mimicking ACh, allosteric agonists like this compound modulate the receptor's function in response to ACh or can possess intrinsic agonist activity themselves.[1] This fundamental difference in the mode of action has significant implications for their pharmacological profiles, including efficacy and potential side effects.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from various in vitro assays, comparing the potency and efficacy of this compound with traditional M1 agonists.

Table 1: Potency (EC50) in Calcium Mobilization Assays

CompoundCell LineEC50 (nM)Reference
This compoundCHO-rM1287 ± 147[1]
CarbacholCHO-rM173.0 ± 16.0[1]
CarbacholM1 CHO~1000[2]
Oxotremorine-MB82 (m1 transfected)-[3]
AcetylcholineB82 (m1 transfected)-[3]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Efficacy (Maximal Response) and Affinity (Ki)

CompoundAssayMaximal Response (% of Carbachol)Ki (μM) at rM1Reference
This compoundIP Accumulation~30%45.9 ± 10.1[1]
CarbacholIP Accumulation100%12.5 ± 5.00[1]
(+)-cis-methyl-dioxolanePI HydrolysisMost Efficacious-[3]
Oxotremorine-MPI HydrolysisMost Efficacious-[3]
AcetylcholinePI HydrolysisMost Efficacious-[3]
MethacholinePI HydrolysisMost Efficacious-[3]
McN-A-343PI HydrolysisLeast Efficacious-[3]
ArecolinePI HydrolysisLeast Efficacious-[3]

Ki (Inhibition constant) is an indication of the binding affinity of a compound to a receptor.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of M1 receptor activation by these different agonists, it is essential to visualize the downstream signaling cascades and the experimental procedures used to measure them.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor, a Gq-coupled receptor, initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (ACh, Carbachol, this compound) M1R M1 Receptor Agonist->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ (intracellular) ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates ERK ERK1/2 PKC->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Cellular_Response Cellular Response (e.g., Gene Expression) pERK->Cellular_Response Leads to Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed CHO-M1 cells in 96-well plate Incubate_24h Incubate for 24 hours Seed->Incubate_24h Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_24h->Load_Dye Incubate_1h Incubate for 1 hour Load_Dye->Incubate_1h Add_Agonist Add agonist (this compound or traditional) Incubate_1h->Add_Agonist Measure_Fluorescence Measure fluorescence change over time (FLIPR) Add_Agonist->Measure_Fluorescence Plot_Data Plot dose-response curves Measure_Fluorescence->Plot_Data Calculate_EC50 Calculate EC50 values Plot_Data->Calculate_EC50 ERK_Phosphorylation_Workflow cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed CHO-M1 cells in 96-well plate Serum_Starve Serum starve cells Seed_Cells->Serum_Starve Add_Agonist Add agonist (this compound or traditional) Serum_Starve->Add_Agonist Incubate_5min Incubate for 5 minutes Add_Agonist->Incubate_5min Lyse_Cells Lyse cells Incubate_5min->Lyse_Cells Add_Antibodies Add anti-pERK and anti-total ERK antibodies (e.g., HTRF) Lyse_Cells->Add_Antibodies Measure_Signal Measure signal (e.g., FRET) Add_Antibodies->Measure_Signal Normalize_Data Normalize p-ERK to total ERK Measure_Signal->Normalize_Data Plot_Data Plot dose-response curves Normalize_Data->Plot_Data

References

Validating VU0364572: A Comparative Guide to its M1 Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and kinetics of the M1 muscarinic acetylcholine (B1216132) receptor agonist, VU0364572, with related compounds. The data presented is supported by experimental findings to assist researchers in evaluating its suitability for their studies.

Executive Summary

This compound is a bitopic agonist, engaging with both the orthosteric and an allosteric site on the M1 muscarinic acetylcholine receptor. This dual interaction influences its binding affinity and kinetic profile. This guide summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides visualizations of key experimental workflows.

Data Presentation

Binding Affinity

The binding affinity of this compound and its structural analog, VU0357017, for the M1 muscarinic receptor has been determined through radioligand binding assays, typically by measuring their ability to displace the radiolabeled antagonist [³H]-N-methylscopolamine ([³H]-NMS). The inhibition constant (Ki) is a measure of the affinity of the ligand for the receptor; a lower Ki value indicates a higher affinity. The half-maximal effective concentration (EC50) in functional assays provides a measure of the compound's potency in eliciting a cellular response.

CompoundReceptor SubtypeBinding Affinity (Ki) (µM)Functional Potency (EC50) (µM)Reference
This compound rat M145.9 ± 10.123.2 ± 11.5 (IP Accumulation)[1]
VU0357017 rat M1> 300.477 ± 0.172 (Ca2+ Mobilization)[1][2]
TBPB rat M1-0.158 ± 0.021 (Ca2+ Mobilization)[3]

Note: The EC50 values are assay-dependent and reflect the potency of the compounds in specific signaling pathways.

Binding Kinetics
CompoundEffect on [³H]-NMS Dissociation[³H]-NMS koff (min⁻¹) in presence of compound (1 mM)Reference
This compound Slows dissociation0.024 ± 0.003[1]
VU0357017 Slows dissociation0.021 ± 0.003[1]
Atropine (B194438) (control) No change0.041 ± 0.001[1]

Note: The slower koff of [³H]-NMS in the presence of this compound and VU0357017 is indicative of a negative allosteric interaction with the orthosteric radioligand, a characteristic of their bitopic nature.

Experimental Protocols

Radioligand Dissociation Kinetics Assay ([³H]-NMS)

This protocol outlines a typical radioligand dissociation assay used to characterize the kinetic effects of allosteric modulators like this compound on the M1 muscarinic receptor.

1. Membrane Preparation:

  • Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor.

  • Cells are harvested, homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Radioligand Incubation (Association Phase):

  • M1 receptor-containing membranes are incubated with a fixed concentration of the radioligand [³H]-NMS (e.g., 0.3 nM) to allow for association and reach binding equilibrium. This is typically done at room temperature for a defined period (e.g., 60 minutes).

3. Initiation of Dissociation:

  • Dissociation is initiated by the addition of a high concentration of an unlabeled orthosteric antagonist, such as atropine (e.g., 1 µM), to prevent re-association of the radioligand.

  • Simultaneously, the test compound (e.g., this compound) at a desired concentration is added to measure its effect on the dissociation rate.

4. Time Course Measurement:

  • At various time points following the initiation of dissociation, aliquots of the incubation mixture are rapidly filtered through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

5. Quantification:

  • The radioactivity retained on the filters, representing the amount of bound [³H]-NMS, is quantified using liquid scintillation counting.

6. Data Analysis:

  • The amount of bound radioligand is plotted against time.

  • The data are fitted to a one-phase exponential decay model to determine the dissociation rate constant (koff).

  • The half-life (t1/2) of dissociation can be calculated from the koff (t1/2 = ln(2)/koff).

Mandatory Visualization

Experimental_Workflow_Dissociation_Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation (Association) cluster_dissociation 3. Dissociation cluster_measurement 4. Measurement cluster_analysis 5. Data Analysis Membrane_Prep M1 Receptor Membrane Preparation Incubation Incubate Membranes with [3H]-NMS to reach equilibrium Membrane_Prep->Incubation Radioligand [3H]-NMS Radioligand Radioligand->Incubation Add_Atropine Add Atropine (to prevent re-association) Incubation->Add_Atropine Add_Test_Compound Add Test Compound (e.g., this compound) Incubation->Add_Test_Compound Time_Points Collect Samples at Various Time Points Add_Atropine->Time_Points Add_Test_Compound->Time_Points Filtration Rapid Filtration Time_Points->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot Bound Ligand vs. Time Counting->Plotting Curve_Fitting Fit to Exponential Decay Model Plotting->Curve_Fitting Determine_koff Determine koff Curve_Fitting->Determine_koff

Caption: Workflow for a radioligand dissociation kinetics assay.

Signaling_Pathway This compound This compound (Bitopic Agonist) M1_Receptor M1 Muscarinic Receptor This compound->M1_Receptor Binds to Orthosteric & Allosteric Sites Gq_Protein Gq Protein Activation M1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

References

A Comparative Guide to VU0364572: A Bitopic Modulator Versus Purely Allosteric M1 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive function, has emerged as a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. The development of selective M1 activators has led to the exploration of ligands with novel mechanisms of action beyond traditional orthosteric agonists. This guide provides an objective comparison of VU0364572, a bitopic M1 modulator, with purely allosteric M1 modulators, supported by experimental data.

Distinguishing Mechanisms of Action: Bitopic vs. Purely Allosteric Modulation

The fundamental difference between this compound and purely allosteric M1 modulators lies in their interaction with the M1 receptor.

This compound: A Bitopic Ligand

This compound is characterized as a bitopic ligand, meaning it simultaneously engages with two distinct sites on the M1 receptor:

  • The Orthosteric Site: This is the primary binding site for the endogenous agonist, acetylcholine (ACh). This compound exhibits weak partial agonism at this site.[1][2]

  • An Allosteric Site: This is a topographically distinct site on the receptor. Interaction with this site allows this compound to modulate the receptor's response to orthosteric ligands.[1][3]

This dual interaction results in a complex pharmacological profile, combining direct receptor activation with allosteric modulation.

Purely Allosteric M1 Modulators (PAMs)

In contrast, purely allosteric modulators bind exclusively to an allosteric site and do not have intrinsic agonist activity on their own.[1] Their primary function is to enhance the affinity and/or efficacy of the endogenous agonist, acetylcholine.[4] A subset of allosteric modulators, termed "ago-PAMs," can exhibit some degree of direct agonism in the absence of an orthosteric ligand, while still potentiating the effect of the endogenous agonist.[5]

Signaling Pathways of the M1 Receptor

Activation of the M1 receptor primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This canonical pathway is central to the physiological effects of M1 receptor activation.

Beyond the primary Gq/11 pathway, M1 receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK) and the recruitment of β-arrestin, a protein involved in receptor desensitization and signaling termination.[6] The differential activation of these pathways by various ligands is known as "signaling bias."

M1_Signaling_Pathway cluster_receptor M1 Receptor cluster_ligands Ligands cluster_downstream Downstream Signaling M1 M1 Receptor Gq11 Gq/11 M1->Gq11 Activates ERK_Phosphorylation ERK Phosphorylation M1->ERK_Phosphorylation Leads to beta_Arrestin β-Arrestin Recruitment M1->beta_Arrestin Can lead to ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->M1 Binds to Orthosteric Site This compound This compound (Bitopic Modulator) This compound->M1 Binds to Orthosteric & Allosteric Sites PAM Purely Allosteric Modulator (PAM) PAM->M1 Binds to Allosteric Site PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces

Figure 1. Simplified signaling pathway of the M1 muscarinic receptor, illustrating the points of interaction for different modulator types.

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological data for this compound and a selection of purely allosteric M1 modulators. Data is presented as EC50 (potency) and Emax (efficacy) values from calcium mobilization assays, a primary readout for Gq/11 pathway activation.

Table 1: Pharmacological Profile of this compound (Bitopic Modulator)

CompoundAssayCell LinePotency (EC50) µMEfficacy (% Carbachol (B1668302) Max)Reference
This compoundCalcium MobilizationhM1 CHO0.2370.8 ± 6.43[6]
This compoundERK1/2 PhosphorylationhM1 CHO0.18104 ± 11.2[6]
This compoundβ-arrestin RecruitmenthM1 CHO> 30< 10[6]

Table 2: Pharmacological Profile of Purely Allosteric M1 Modulators (PAMs)

CompoundTypeAssayCell LinePotency (EC50) µM (as PAM)Efficacy (% ACh Max)Reference
BQCAPAMCalcium MobilizationhM1 CHO0.845100[7]
VU0453595PAMCalcium MobilizationrM1 CHON/APotentiates ACh[8]
PF-06764427Ago-PAMCalcium MobilizationrM1 CHO0.030Potentiates ACh[5]
MK-7622Ago-PAMCalcium MobilizationrM1 CHO0.016Potentiates ACh[5]

Note: Direct comparison of potency and efficacy values across different studies should be done with caution due to variations in experimental conditions.

Signaling Bias: A Key Differentiator

A significant distinction between this compound and some allosteric modulators is their signaling bias. Experimental data indicates that while this compound is a potent activator of the Gq/11-mediated calcium and ERK phosphorylation pathways, it demonstrates very weak efficacy in recruiting β-arrestin.[6] In contrast, the orthosteric agonist carbachol robustly recruits β-arrestin.[6] This suggests that this compound is a G protein-biased agonist.

The signaling bias of purely allosteric modulators can vary. For instance, BQCA has been shown to potentiate ACh-induced β-arrestin recruitment.[9] This difference in signaling profile could have significant implications for the therapeutic application of these compounds, as β-arrestin recruitment is associated with receptor desensitization and may also mediate distinct downstream signaling events.[10]

Signaling_Bias cluster_ligands Ligands cluster_pathways Signaling Pathways This compound This compound Gq_Pathway Gq/11 Pathway (Ca²⁺, ERK) This compound->Gq_Pathway Strongly Activates beta_Arrestin_Pathway β-Arrestin Recruitment This compound->beta_Arrestin_Pathway Weakly Activates Carbachol Carbachol (Orthosteric Agonist) Carbachol->Gq_Pathway Strongly Activates Carbachol->beta_Arrestin_Pathway Strongly Activates BQCA BQCA (PAM) BQCA->Gq_Pathway Potentiates BQCA->beta_Arrestin_Pathway Potentiates

Figure 2. Signaling bias comparison of this compound, carbachol, and BQCA at the M1 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize M1 receptor modulators.

Radioligand Binding Assay ([³H]-NMS Displacement)

This assay is used to determine the binding affinity of a compound for the M1 receptor by measuring its ability to displace a radiolabeled antagonist, [³H]-N-methylscopolamine ([³H]-NMS).

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing M1 receptors start->prep_membranes incubation Incubate membranes with [³H]-NMS and test compound prep_membranes->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using scintillation counting filtration->scintillation analysis Analyze data to determine Ki values scintillation->analysis end End analysis->end

Figure 3. Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (hM1-CHO) are prepared.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of [³H]-NMS and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific [³H]-NMS binding (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following M1 receptor activation.

Protocol:

  • Cell Plating: hM1-CHO cells are plated in 96-well plates.[6]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.[6]

  • Compound Addition: The test compound is added to the wells at various concentrations. For PAMs, a sub-maximal concentration of an orthosteric agonist (e.g., acetylcholine) is also added.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).[9]

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.[9]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated M1 receptor, a key event in receptor desensitization.

Protocol:

  • Cell Line: A specialized cell line is used, such as the PathHunter hM1 CHO cells, which are engineered to produce a detectable signal (e.g., luminescence) upon β-arrestin recruitment.[6]

  • Cell Plating and Compound Treatment: Cells are plated in 96-well plates and treated with the test compound.[6]

  • Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.[6]

  • Signal Detection: A substrate is added to the wells, and the resulting signal (e.g., luminescence) is measured using a luminometer.[6]

  • Data Analysis: The signal intensity is plotted against the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.[6]

Conclusion

This compound and purely allosteric M1 modulators represent two distinct and promising strategies for selectively activating the M1 receptor. The bitopic nature of this compound, with its inherent partial agonism at the orthosteric site and allosteric modulatory effects, provides a unique pharmacological profile. Its G protein signaling bias, with minimal β-arrestin recruitment, may offer therapeutic advantages by potentially reducing receptor desensitization.

Purely allosteric modulators, on the other hand, offer a different approach by enhancing the action of the endogenous agonist, acetylcholine. The emergence of "ago-PAMs" with varying degrees of intrinsic activity further diversifies the landscape of allosteric modulation.

The choice between a bitopic modulator like this compound and a purely allosteric modulator will depend on the specific therapeutic goals and the desired signaling profile. Further research, particularly direct head-to-head comparative studies, is needed to fully elucidate the therapeutic potential and liabilities of these different classes of M1 receptor modulators. This guide provides a foundational understanding to aid researchers in navigating this complex and rapidly evolving field.

References

Comparative Efficacy of VU0364572: A Behavioral and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral efficacy of VU0364572, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric agonist, with other notable M1 modulators. The data presented herein is collated from preclinical studies and aims to provide an objective overview to inform future research and development in the pursuit of cognitive enhancement and treatment for neurological disorders such as Alzheimer's disease and schizophrenia.

Executive Summary

This compound has demonstrated efficacy in preclinical models of cognition, primarily in hippocampal-dependent tasks. It is characterized as a bitopic allosteric agonist, binding to both an allosteric site and the orthosteric site of the M1 receptor. This mechanism of action differentiates it from pure positive allosteric modulators (PAMs) and may contribute to its distinct pharmacological profile. While showing promise in improving memory, its efficacy can be brain-region specific, and it appears less effective in models of antipsychotic-like activity compared to other M1/M4 active compounds. This guide will delve into the quantitative data from behavioral assays, detail the experimental protocols used to generate this data, and visualize the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Behavioral Efficacy

The following tables summarize the quantitative outcomes of key behavioral studies comparing this compound with other M1 receptor modulators.

Table 1: Efficacy in Cognitive Enhancement Models

CompoundBehavioral AssayAnimal ModelKey FindingsReference
This compound Morris Water Maze (MWM)RatEnhanced acquisition of spatial learning.[1](--INVALID-LINK--)
Contextual Fear Conditioning (CFC)RatEnhanced contextual fear memory.[1](--INVALID-LINK--)
Morris Water Maze (MWM)5XFAD MousePrevented development of memory impairments with chronic dosing.[2](--INVALID-LINK--)
VU0357017 Morris Water Maze (MWM)RatEnhanced acquisition of spatial learning, but to a lesser extent than this compound.[1](--INVALID-LINK--)
Contextual Fear Conditioning (CFC)RatEnhanced contextual fear memory.[1](--INVALID-LINK--)
MK-7622 (ago-PAM) Novel Object Recognition (NOR)RodentFailed to improve novel object recognition.[3](--INVALID-LINK--)
VU0453595 (PAM) Novel Object Recognition (NOR)RodentRobustly improved novel object recognition.[3](--INVALID-LINK--)
Xanomeline (M1/M4 Agonist) Cocaine ChoiceRatSignificantly reduced cocaine choice.[4](--INVALID-LINK--)
This compound Cocaine ChoiceRatFailed to meaningfully alter cocaine choice.--INVALID-LINK--4

Table 2: Profile in Models of Antipsychotic-like Activity and Adverse Effects

CompoundBehavioral AssayAnimal ModelKey FindingsReference
This compound Amphetamine-Induced HyperlocomotionRatDid not reverse amphetamine-induced hyperlocomotion.[1](--INVALID-LINK--)
VU0357017 Amphetamine-Induced HyperlocomotionRatDid not reverse amphetamine-induced hyperlocomotion.[1](--INVALID-LINK--)
MK-7622 (ago-PAM) Behavioral ConvulsionsMouseInduced severe behavioral convulsions.[3](--INVALID-LINK--)
PF-06764427 (ago-PAM) Behavioral ConvulsionsMouseInduced behavioral convulsions.[3](--INVALID-LINK--)
VU0453595 (PAM) Behavioral ConvulsionsMouseDid not induce behavioral convulsions at doses effective for cognitive enhancement.[3](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory.

  • Apparatus: A circular pool (approximately 1.8 meters in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface. The pool is situated in a room with various distal visual cues.

  • Procedure:

    • Acquisition Phase: Rats are given four trials per day for five consecutive days. For each trial, the rat is placed into the pool at one of four randomly assigned start locations. The rat is allowed to swim freely for 60 seconds to find the hidden platform. If the rat fails to find the platform within 60 seconds, it is gently guided to it. The rat is allowed to remain on the platform for 15 seconds before being removed.

    • Probe Trial: On the sixth day, the platform is removed from the pool, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.

  • Data Analysis: Key metrics include the latency to find the platform and the distance swam during the acquisition phase, and the time spent in the target quadrant during the probe trial.

Contextual Fear Conditioning (CFC)

This task assesses the ability of an animal to learn and remember an association between a specific environment (context) and an aversive stimulus.

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.

  • Procedure:

    • Training: Rats are placed in the conditioning chamber and allowed to explore for a set period (e.g., 2 minutes). A conditioned stimulus (e.g., a tone) is presented, followed by an unconditioned stimulus (a mild foot shock, e.g., 0.5 mA for 2 seconds). This pairing is typically repeated.

    • Testing: 24 hours after training, the rats are returned to the same chamber (the context). The amount of time the animal spends "freezing" (a species-specific fear response characterized by the absence of all movement except for respiration) is recorded.

  • Data Analysis: The primary measure is the percentage of time spent freezing during the testing phase.

Amphetamine-Induced Hyperlocomotion

This model is often used to assess the antipsychotic-like potential of a compound.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track locomotor activity.

  • Procedure:

    • Habituation: Rats are placed in the open-field chambers for a 30-minute habituation period.

    • Drug Administration: Following habituation, rats are administered the test compound (e.g., this compound) or vehicle.

    • Amphetamine Challenge: After a set pretreatment time, all rats receive an injection of amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion.

    • Data Collection: Locomotor activity (e.g., distance traveled) is measured for a period of 60-90 minutes following the amphetamine injection.

  • Data Analysis: The total distance traveled is compared between the vehicle-treated group and the compound-treated groups to determine if the compound can attenuate the amphetamine-induced increase in activity.

Mandatory Visualizations

M1 Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway of the M1 muscarinic receptor and the proposed modulatory action of this compound.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->M1R Binds to orthosteric site This compound This compound (Allosteric Agonist) This compound->M1R Binds to allosteric/orthosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates ERK_activation ERK Activation PKC_activation->ERK_activation Leads to NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training and Testing Habituation Animal explores empty arena Training Animal explores arena with two identical objects (F1, F2) Habituation->Training 24 hours Delay Inter-trial Interval (e.g., 1 hour) Training->Delay Testing Animal explores arena with one familiar (F1) and one novel object (N) Delay->Testing DataAnalysis Data Analysis: - Time exploring each object - Discrimination Index Testing->DataAnalysis DrugAdmin Drug Administration (e.g., this compound or Vehicle) DrugAdmin->Training Pre-training

References

In Vitro to In Vivo Correlation of VU0364572 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist VU0364572 with alternative M1 modulators, focusing on the correlation between in vitro and in vivo activity. The information is intended to assist researchers in understanding the pharmacological profile of this compound and its potential therapeutic applications.

Executive Summary

This compound is a selective allosteric agonist of the M1 mAChR, exhibiting a unique bitopic binding mechanism that engages both an allosteric site and the orthosteric acetylcholine (ACh) binding site.[1] This mode of action contributes to its functional selectivity for the M1 receptor. In vitro, this compound demonstrates potent activation of M1 receptor-mediated signaling pathways, including calcium mobilization and ERK1/2 phosphorylation.[2][3] In vivo studies have highlighted its neuroprotective and cognitive-enhancing effects, particularly in preclinical models of Alzheimer's disease, where it has been shown to prevent memory impairments and reduce amyloid-β (Aβ) pathology.[4] While a direct quantitative in vitro to in vivo correlation (IVIVC) study for this compound has not been explicitly reported, the available data suggest a strong qualitative relationship between its in vitro M1 agonism and its in vivo efficacy in relevant disease models. This guide presents the available data to facilitate an objective comparison with other M1 modulators, such as xanomeline (B1663083) and VU0486846.

Data Presentation

In Vitro Activity of M1 Receptor Modulators
CompoundTarget(s)Mechanism of ActionIn Vitro AssayEC50 / IC50Emax (% of control)Cell LineReference
This compound M1 mAChRAllosteric Agonist (Bitopic)Calcium Mobilization0.11 µMNot specifiedCHO cells expressing hM1[5]
ERK1/2 PhosphorylationPotent (specific value not provided)Robust increaseCHO cells expressing hM1[2][3]
Xanomeline M1/M4 mAChRAgonistG-protein activation (GTPγS)M1: 13-17 nM, M4: Not specifiedM1: 19-45%Native cortical tissues[6]
Phosphoinositide HydrolysisNot specifiedStimulates via M1 receptorsMouse brain[7]
VU0486846 M1 mAChRPositive Allosteric Modulator (PAM)Calcium Mobilization (agonist activity)Weak agonist activity (>100 nM)Not specifiedM1-expressing cell lines[8][9]
PFC Agonist ActionsDevoid of agonist activityNot applicablePrefrontal Cortex (PFC) tissue[8][9]
In Vivo Activity of M1 Receptor Modulators
CompoundAnimal ModelDosing RegimenKey FindingsReference
This compound 5XFAD Mouse Model of Alzheimer's Disease10 mg/kg/day (oral, 4 months)Prevented memory impairments; Reduced soluble and insoluble Aβ40/42 levels in cortex and hippocampus.[4]
Xanomeline Rat Cocaine Choice Model1.0 - 10 mg/kg (subcutaneous, 5 days)Significantly attenuated cocaine choice.
Nonpathologically Aged Mice3, 10, 30 mg/kgReversed wake fragmentation and disruptions in arousal.[10]
VU0486846 Mouse Model of Cognitive DeficitsNot specifiedRobust efficacy in novel object recognition model.[8][9]
Female APPswe/PSEN1ΔE9 Alzheimer's MiceNot specifiedReduces neurogliosis.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is a generalized procedure based on common practices for assessing M1 receptor activation.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (hM1) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of the test compound (e.g., this compound).

  • Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the compound concentration to determine the EC50 value.

In Vivo Alzheimer's Disease Mouse Model (5XFAD)

This protocol is based on the study evaluating the disease-modifying effects of this compound.[4]

  • Animal Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1) and develop amyloid plaques and cognitive deficits, are used.

  • Dosing: this compound is administered orally to the mice, typically mixed in their drinking water or delivered by oral gavage, at a specified dose (e.g., 10 mg/kg/day). Dosing begins before the onset of significant pathology (e.g., at 2 months of age) and continues for a chronic period (e.g., 4 months).

  • Behavioral Testing: Cognitive function is assessed using standardized behavioral tests such as the Morris water maze or novel object recognition test.

  • Biochemical Analysis: After the treatment period, brain tissue (cortex and hippocampus) is collected. Levels of soluble and insoluble Aβ40 and Aβ42 are quantified using enzyme-linked immunosorbent assays (ELISAs).

  • Immunohistochemistry: Brain sections are stained with antibodies against Aβ to visualize and quantify amyloid plaque deposition.

  • Data Analysis: Behavioral performance, Aβ levels, and plaque burden are compared between the this compound-treated group and a vehicle-treated control group.

Mandatory Visualization

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 mAChR Gq_protein Gq/11 M1_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Mobilization PKC PKC DAG->PKC Activates ERK ERK1/2 Ca2->ERK Activates PKC->ERK Activates This compound This compound This compound->M1_Receptor Allosteric & Orthosteric Binding ACh ACh ACh->M1_Receptor Orthosteric Binding

Caption: M1 Receptor Signaling Pathway Activated by this compound.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation invitro_assay Functional Assays (e.g., Calcium Mobilization, ERK Phosphorylation) potency Determine Potency (EC50) & Efficacy (Emax) invitro_assay->potency correlation In Vitro to In Vivo Correlation Analysis potency->correlation animal_model Disease Model (e.g., 5XFAD Mice) dosing Administer this compound animal_model->dosing outcome Measure Efficacy (e.g., Cognitive Improvement, Biomarker Reduction) dosing->outcome outcome->correlation

Caption: Experimental Workflow for In Vitro to In Vivo Correlation.

References

Negative Controls for VU0364572 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, VU0364572, represents a significant tool for investigating potential therapies for cognitive disorders. As a selective allosteric agonist with a bitopic binding mode, understanding its specific effects requires the use of appropriate negative controls. This guide provides a detailed comparison of this compound with its structurally related, inactive analogs, VU0409774 and VU0409775, to aid in the design and interpretation of experiments.

This compound is a potent agonist of the M1 muscarinic acetylcholine receptor, a Gq-coupled G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that leads to the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). A key characteristic of this compound is its biased agonism, showing a preference for the G-protein signaling pathway over the β-arrestin recruitment pathway. This profile is of significant interest in drug discovery, as it may offer a way to separate therapeutic effects from unwanted side effects.

To distinguish the specific M1 receptor-mediated effects of this compound from off-target or non-specific actions, it is crucial to employ negative controls. Ideal negative controls are compounds that are structurally similar to the active compound but lack its biological activity. In the case of this compound, two such compounds, VU0409774 and VU0409775, have been developed. These compounds were derived from the same chemical scaffold as this compound but were found to be nonselective muscarinic antagonists, effectively acting as negative controls for the agonist activity of this compound at the M1 receptor.

Comparative Efficacy in M1 Receptor Activation

Experimental data demonstrates the clear difference in activity between this compound and its negative controls. In calcium mobilization assays, a direct measure of M1 receptor activation, this compound shows a robust dose-dependent increase in intracellular calcium. In contrast, VU0409774 and VU0409775 do not elicit any agonist response and instead act as antagonists, inhibiting the effects of acetylcholine (ACh), the endogenous ligand for muscarinic receptors.

CompoundAgonist Activity (Calcium Mobilization)Antagonist Activity (Inhibition of ACh response)
This compound Potent Agonist-
VU0409774 No Agonist ActivityPotent Antagonist
VU0409775 No Agonist ActivityPotent Antagonist

Binding Affinity at the M1 Muscarinic Receptor

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. While this compound is an agonist, both it and its antagonist counterparts, VU0409774 and VU0409775, bind to the M1 receptor. The key difference lies in what happens after binding: this compound activates the receptor, while VU0409774 and VU0409775 block it. The binding affinities (Ki values) of these compounds at the rat M1 (rM1) and rat M3 (rM3) receptors are summarized below. A lower Ki value indicates a higher binding affinity.

CompoundrM1 Ki (nM) (±SEM)rM3 Ki (nM) (±SEM)
This compound 45,900 (±10,100)77,500 (±8,410)
VU0409774 160 (±66.0)3,240 (±1,800)
VU0409775 82.5 (±23.4)1,360 (±700.0)
Atropine (control antagonist) 2.51 (±0.48)1.97 (±1.07)

Data represents values determined from displacement of [3H]-NMS (0.3 nM) in cell membranes isolated from CHO cells stably expressing rM1 or rM3 receptors.[1]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for comparing this compound and its negative controls.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers ERK ERK1/2 Phosphorylation PKC->ERK This compound This compound (Agonist) This compound->M1R Activates VU0409774_775 VU0409774 / VU0409775 (Negative Controls) VU0409774_775->M1R Blocks

M1 Receptor Signaling Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture CHO cells stably expressing M1 receptor Ca_Assay Calcium Mobilization Assay (e.g., FLIPR) Cell_Culture->Ca_Assay Binding_Assay Radioligand Binding Assay (e.g., [³H]-NMS displacement) Cell_Culture->Binding_Assay Compound_Prep Prepare serial dilutions of This compound, VU0409774, VU0409775 Compound_Prep->Ca_Assay Compound_Prep->Binding_Assay EC50_calc Calculate EC₅₀ for this compound (agonist potency) Ca_Assay->EC50_calc IC50_calc Calculate IC₅₀/Ki for VU0409774/775 (antagonist affinity) Binding_Assay->IC50_calc Compare Compare activity profiles EC50_calc->Compare IC50_calc->Compare

References

Comparative Analysis of VU0364572 and Alternative M1 Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and methodological comparison of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist VU0364572 with other notable alternatives, including xanomeline (B1663083) and talsaclidine (B17092). The data presented is intended to offer an objective overview to inform preclinical and clinical research decisions.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for this compound and its comparators, focusing on their binding affinities and functional potencies at muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorSelectivity Profile
This compound ~45,900[1]Inactive up to 30 µM[1]Inactive up to 30 µM[1]Inactive up to 30 µM[1]Inactive up to 30 µM[1]Highly M1 Selective
Xanomeline 42[2]Low Affinity[3]Low Affinity[3]39.81[2]Substantial Affinity[4]M1/M4 Preferring
Talsaclidine Not explicitly foundLess pronounced effects[1]Less pronounced effects[1]Not explicitly foundNot explicitly foundFunctionally Preferential M1 Agonist[1]

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: In Vitro Functional Activity (EC50, nM)

CompoundAssayM1 ReceptorM4 ReceptorEfficacy
This compound Ca2+ Mobilization (rat M1)287 ± 147[1]-Partial Agonist[1]
IP Accumulation23,200 ± 11,500[1]-~30% of Carbachol[1]
Xanomeline Phospholipid Hydrolysis (human M1)pEC50 = 7.6 ± 0.09[5]pEC50 not explicitly foundFull Agonist (compared to carbachol)[3]
Ca2+ Mobilization (human M1)--118% of Carbachol[6]
Talsaclidine Functional AssaysFull Intrinsic Activity[1]-Full Agonist[1]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

1. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the M1 muscarinic receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor are cultured in appropriate media and seeded into 96-well or 384-well black-walled, clear-bottom plates.[7][8]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a buffer solution (e.g., Hank's Balanced Salt Solution with HEPES).[7][8][9] Probenecid may be included to prevent dye leakage.[7]

  • Compound Addition: Test compounds (e.g., this compound, xanomeline) are prepared in the assay buffer and added to the wells at various concentrations.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader, such as a FlexStation or FLIPR instrument.[7][10][11] The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: The data is typically normalized to the response of a reference agonist (e.g., carbachol) and the EC50 values are calculated from the concentration-response curves.

2. Phosphoinositide (PI) Hydrolysis Assay

This assay quantifies the accumulation of inositol (B14025) phosphates (IPs), a downstream product of M1 receptor activation via the Gq/PLC pathway.

  • Cell Labeling: Cells expressing the M1 receptor are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.[12][13]

  • Compound Stimulation: The cells are then washed and incubated with test compounds in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.[12]

  • Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are then separated from the membrane lipids, typically using ion-exchange chromatography.[12][13]

  • Quantification: The amount of radiolabeled inositol phosphates is determined by scintillation counting.

  • Data Analysis: The results are expressed as a percentage of the response to a maximal concentration of a full agonist, and EC50 values are determined.

In Vivo Assays

1. Cocaine vs. Food Choice Paradigm (Rat Model)

This behavioral model assesses the reinforcing effects of cocaine in the presence of an alternative, non-drug reinforcer.

  • Subjects: Male and female Sprague-Dawley rats are typically used.[14][15][16]

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a food dispenser, and an intravenous infusion system for cocaine delivery.[14][15][16]

  • Training: Rats are first trained to self-administer both cocaine and a food reward (e.g., food pellets or a liquid diet) on a fixed-ratio (FR) schedule of reinforcement.[14][15][16]

  • Choice Sessions: During the choice sessions, both levers are active, and the rat can choose to respond on the lever that delivers a cocaine infusion or the lever that delivers the food reward.[14][15][16] The session is often divided into components with varying doses of cocaine available.[15]

  • Drug Administration: Test compounds, such as this compound or xanomeline, are administered systemically (e.g., via intraperitoneal or subcutaneous injection) before the choice sessions.

  • Data Collection and Analysis: The primary dependent measure is the percentage of choices directed towards the cocaine-associated lever. Other measures include the total number of cocaine infusions and food rewards earned.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

M1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Agonist Agonist M1_Receptor M1 Receptor Agonist->M1_Receptor Binds to Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca2+ Intracellular Ca2+ Release IP3->Ca2+ Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+->PKC Co-activates ERK ERK Activation PKC->ERK Leads to Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Behavioral Analysis Cell_Culture Cell Culture (M1 Receptor Expressing) Binding_Assay Radioligand Binding (Ki determination) Cell_Culture->Binding_Assay Functional_Assay Functional Assays (Ca2+ or IP) Cell_Culture->Functional_Assay Data_Analysis Data Analysis (% Cocaine Choice) Binding_Assay->Data_Analysis Inform Functional_Assay->Data_Analysis Inform Animal_Model Animal Model (e.g., Rat) Behavioral_Paradigm Behavioral Paradigm (e.g., Cocaine Choice) Animal_Model->Behavioral_Paradigm Behavioral_Paradigm->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal and Handling of VU0364572: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the selective M1 muscarinic acetylcholine (B1216132) receptor agonist VU0364572, ensuring safe laboratory practices, including proper disposal, is paramount. This guide provides essential logistical information and procedural steps for the appropriate management and disposal of this compound, alongside an overview of its biological mechanism and relevant experimental protocols.

Immediate Safety and Disposal Procedures

As with any research chemical, this compound requires careful handling in a controlled laboratory environment. Adherence to institutional and regulatory guidelines is crucial.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Prevent the formation of dust and aerosols.

Disposal: The disposal of this compound must be conducted in accordance with local, state, and federal regulations for chemical waste. Discharge into the environment should be strictly avoided.

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste this compound, including any contaminated materials (e.g., pipette tips, vials), in a designated and clearly labeled waste container.

  • Containerization: The waste container must be suitable for chemical waste, sealable, and non-reactive with the compound.

  • Storage: Store the sealed waste container in a designated, secure area for chemical waste pickup.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for proper disposal.

  • Documentation: Maintain a record of the waste generated and its disposal, as per your institution's protocols.

Do not dispose of this compound down the drain or in regular trash.

Understanding the Mechanism: The M1 Receptor Signaling Pathway

This compound acts as a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. The canonical pathway is illustrated below.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLCb Phospholipase Cβ Gq->PLCb activates PIP2 PIP2 PLCb->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ Ca2->PKC co-activates Downstream Downstream Targets (e.g., KCNQ2, NR1, MARCKS) PKC->Downstream phosphorylates ER->Ca2 releases This compound This compound This compound->M1R activates

M1 Muscarinic Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols involving this compound.

In Vivo Dosing and Behavioral Analysis in a Mouse Model of Alzheimer's Disease

This protocol describes the chronic administration of this compound to 5XFAD transgenic mice to assess its effects on memory and Alzheimer's disease pathology.

1. Animal Model and Dosing:

  • Animals: 5XFAD transgenic mice, a model for Alzheimer's disease.

  • Dosing Period: Chronic daily oral administration for 4 months.[1]

  • Dose: 10 mg/kg/day.[1]

  • Vehicle: A solution of DMSO, PEG300, Tween-80, and saline is a commonly used vehicle for in vivo administration of similar compounds.

2. Behavioral Testing (Morris Water Maze):

  • Objective: To assess spatial learning and memory.

  • Procedure:

    • Mice are trained to find a hidden platform in a circular pool of opaque water.

    • Visual cues are placed around the pool for spatial navigation.

    • The time taken to find the platform (escape latency) is recorded over several days of training.

    • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

3. Tissue Collection and Analysis:

  • Following behavioral testing, brain tissue (cortex and hippocampus) is collected.

  • Levels of soluble and insoluble Aβ40 and Aβ42 are quantified using ELISA.

  • Immunohistochemistry is performed to visualize amyloid plaques.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of downstream signaling proteins in brain tissue.

1. Sample Preparation (Striatal/NAc Slices):

  • Tissue Preparation: Brains are rapidly extracted and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Slicing: Coronal slices containing the striatum and nucleus accumbens (NAc) are prepared using a vibratome.

  • Incubation: Slices are allowed to recover in oxygenated aCSF.

2. This compound Treatment:

  • Concentration: 30 µM.[1]

  • Incubation Time: 25 minutes.[1]

3. Protein Extraction and Quantification:

  • Slices are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

4. Western Blotting:

  • Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-KCNQ2, phospho-NR1, phospho-MARCKS) and total protein as a loading control.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

Quantitative Data Summary

ParameterValueSource
EC₅₀ (M1 Receptor) 0.11 µMMedchemExpress
In Vivo Oral Dose (Mouse) 10 mg/kg/day[1]
In Vitro Concentration (Brain Slices) 30 µM[1]
Half-life (in vivo) 45 minutes[1]

This guide provides a foundational understanding of the safe handling, disposal, and scientific application of this compound. Researchers are strongly encouraged to consult their institution's specific safety protocols and the latest research literature for the most current and detailed information.

References

Essential Safety and Operational Protocols for Handling VU0364572

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of VU0364572.

This document provides critical safety and logistical information for the handling of this compound, a selective allosteric agonist of the M1 muscarinic receptor. As a compound intended for research purposes, its toxicological properties have not been fully elucidated. Therefore, it must be handled with the utmost care, treating it as a potentially hazardous substance. The information herein is a synthesis of general laboratory safety protocols and specific data derived from the Safety Data Sheet (SDS) of Trifluoroacetic acid (TFA), as this compound is commonly supplied as a trifluoroacetate (B77799) salt.

Immediate Safety Information

Given that this compound is supplied as a TFA salt, it is crucial to be aware of the hazards associated with Trifluoroacetic acid. TFA is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled and poses a danger to aquatic life.[1][2][3] In the absence of a specific SDS for this compound, the safety precautions for TFA should be considered the minimum standard.

Hazard Identification and Classification

The following table summarizes the known and potential hazards.

Hazard CategoryClassificationPrecautionary Statement
Acute Toxicity (Inhalation) Harmful if inhaled.[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2]Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye damage.[1]Wear eye/face protection.
Aquatic Hazard (Chronic) Harmful to aquatic life with long lasting effects.[1][2]Avoid release to the environment.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
(Unknown) The toxicological properties of this compound have not been fully investigated.Handle with caution as a potentially hazardous substance.
First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[3] If breathing is difficult, give oxygen.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Immediately call a POISON CENTER or doctor/physician.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call a POISON CENTER or doctor/physician.
Ingestion Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor/physician.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body AreaPersonal Protective EquipmentSpecifications
Respiratory NIOSH-approved respiratorRequired when handling the powder form or when there is a risk of aerosolization. A full-face respirator is recommended for spill cleanup.
Eyes & Face Chemical safety goggles and face shieldMust be worn at all times when handling the compound.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before and after use. Dispose of contaminated gloves immediately.
Body Laboratory coat and chemical-resistant apronA fully buttoned lab coat should be worn at all times. A chemical-resistant apron should be used when handling larger quantities or when there is a risk of splashing.
Feet Closed-toe shoesShoes should be made of a non-porous material.

Operational Plan: Step-by-Step Handling Protocol

Preparation and Weighing
  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.

  • Decontamination: Before starting, ensure the work surface is clean and decontaminated.

  • PPE: Don all required personal protective equipment as outlined in the table above.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure. Use anti-static weighing paper.

  • Solution Preparation: To prepare solutions, add the solvent to the weighed compound slowly to avoid splashing. Keep the container closed as much as possible.

Administration and In-Vivo Studies

For researchers conducting in-vivo experiments, additional precautions are necessary.

  • Animal Handling: Handle animals dosed with this compound in a well-ventilated area, preferably within an animal handling cabinet.

  • Waste: All animal bedding and waste from treated animals should be considered hazardous and disposed of accordingly.

  • Cage Cleaning: Cages should be cleaned by trained personnel wearing appropriate PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled, and chemical-resistant waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound TFA," and the associated hazards (Corrosive, Toxic).

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area away from incompatible materials.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe Ensure safety weigh 3. Weigh Compound don_ppe->weigh Proceed with caution prep_solution 4. Prepare Solution weigh->prep_solution Accurate measurement in_vitro In-Vitro Experiment prep_solution->in_vitro in_vivo In-Vivo Experiment prep_solution->in_vivo segregate_waste 5. Segregate Waste (Solid, Liquid, Sharps) in_vitro->segregate_waste Post-experiment in_vivo->segregate_waste Post-experiment label_waste 6. Label Waste Container segregate_waste->label_waste store_waste 7. Store Waste Securely label_waste->store_waste contact_ehs 8. Contact EHS for Pickup store_waste->contact_ehs Final step

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。